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  • Product: 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
  • CAS: 827595-34-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Introduction: Situating a Niche Intermediate in Drug Discovery 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers and professionals in drug development and o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Situating a Niche Intermediate in Drug Discovery

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest to researchers and professionals in drug development and organic synthesis. Its unique constellation of functional groups—a reactive aldehyde, a deactivating chloro group, and two activating ether moieties (ethoxy and methoxy)—creates a nuanced electronic and steric profile. This makes it a valuable intermediate for building complex molecular architectures, particularly in the synthesis of heterocyclic compounds and other potential pharmacophores. Understanding the physical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective handling, reaction optimization, and integration into synthetic workflows. This guide provides a comprehensive analysis of its core physical characteristics, blending established theoretical principles with practical experimental methodologies. While direct experimental data for this specific molecule is not widely published, this paper will establish its identity and project its physical properties through a rigorous comparative analysis with closely related analogs.

Molecular Identity and Core Characteristics

The foundational step in characterizing any chemical compound is to establish its precise molecular identity. This serves as the basis from which all other properties are derived.

IdentifierValueSource
IUPAC Name 2-Chloro-5-ethoxy-4-methoxybenzaldehyde-
CAS Number 443125-57-3[1]
Molecular Formula C₁₀H₁₁ClO₃[1]
Molecular Weight 214.65 g/mol [1]

The structure, confirmed by its CAS registry, positions the functional groups in a specific orientation that dictates its reactivity and physical behavior. The aldehyde group at position 1 is the primary site for nucleophilic attack. The chlorine atom at position 2 exerts a strong electron-withdrawing inductive effect, while the methoxy group at position 4 and the ethoxy group at position 5 provide electron-donating resonance effects. This electronic interplay is fundamental to its chemical personality and influences its intermolecular interactions.

Caption: Molecular structure of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Projected Physical Properties: A Comparative Analysis

Direct experimental data for the physical properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde are scarce. However, we can develop a robust, expert-informed projection by analyzing the properties of structurally similar compounds. The presence of a chlorine atom and two ether groups, along with the aldehyde functionality, will influence properties such as melting point, boiling point, and solubility.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Chloro-4-methoxybenzaldehyde 170.59Not availableNot available
2-Hydroxy-4-methoxybenzaldehyde 152.1541-43269-270
3-Ethoxy-4-methoxybenzaldehyde 180.2051-53155 (at 10 mmHg)
2-Hydroxy-5-methoxybenzaldehyde 152.154250
2-Ethoxybenzaldehyde 150.17Not available136-138 (at 24 mmHg)

Data compiled from various sources[2][3][4].

Appearance and State: Based on its molecular weight and the solid nature of many substituted benzaldehydes at room temperature, 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is expected to be a solid, likely a crystalline powder, with a color ranging from white to off-white or pale yellow.

Melting Point: The melting point of a crystalline solid is a sensitive indicator of the strength of its crystal lattice forces. For our target molecule, we can anticipate a melting point influenced by several factors:

  • Molecular Weight and Size: With a molecular weight of 214.65 g/mol , it is heavier than the analogs listed. Generally, for a homologous series, melting point increases with molecular weight.

  • Symmetry and Packing: The substitution pattern affects how efficiently the molecules can pack into a crystal lattice. The relatively asymmetric nature of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde might lead to less efficient packing compared to more symmetrical isomers, potentially lowering the melting point.

  • Intermolecular Forces: The dominant intermolecular forces will be dipole-dipole interactions due to the polar C=O and C-Cl bonds, and London dispersion forces. Unlike the hydroxy-substituted analogs, it cannot act as a hydrogen bond donor, which will likely result in a lower melting point compared to compounds like 2-Hydroxy-4-methoxybenzaldehyde.

Considering these factors, a projected melting point in the range of 60-80 °C is a reasonable estimation. This is higher than the hydroxy-analogs due to the increased molecular weight but is tempered by the lack of hydrogen bonding.

Boiling Point: The boiling point is primarily a function of intermolecular attractive forces. As a polar molecule with a significant molecular weight, 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is expected to have a relatively high boiling point, likely exceeding 280 °C at atmospheric pressure. The presence of the polar carbonyl group and the chloro-substituent will lead to strong dipole-dipole interactions.

Solubility: The solubility of an organic compound is governed by the principle of "like dissolves like."

  • In Water: The presence of ether and aldehyde oxygens allows for hydrogen bonding with water molecules (acting as a hydrogen bond acceptor). However, the bulky, nonpolar aromatic ring and the hydrophobic chloro and ethoxy groups will significantly limit its aqueous solubility. It is projected to be sparingly soluble to insoluble in water .

  • In Organic Solvents: Due to its significant organic character, it is expected to exhibit good solubility in a range of common organic solvents, including:

    • Polar aprotic solvents: Acetone, Tetrahydrofuran (THF), Ethyl acetate.

    • Chlorinated solvents: Dichloromethane, Chloroform.

    • Aromatic solvents: Toluene.

    • Alcohols: Ethanol, Methanol (though potentially less so than in aprotic solvents).

Experimental Determination of Physical Properties: A Validated Approach

To move from projection to empirical fact, standardized experimental protocols are essential. The following section details the methodologies for determining the key physical properties of a novel compound like 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid. A sharp melting range (typically 0.5-1.0 °C) is indicative of high purity, whereas impurities tend to depress and broaden the melting range.[5]

Protocol:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely crushed on a watch glass.

  • Capillary Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube).[6][7]

  • Rapid Determination: A preliminary rapid heating is performed to estimate the approximate melting point.

  • Accurate Determination: A fresh sample is heated to about 20 °C below the estimated melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Crush Dry Sample B Load Capillary Tube A->B C Place in Apparatus D Rapid Heating (Estimate) C->D E Slow Heating (Accurate) D->E F Record T₁ (First Liquid) E->F G Record T₂ (All Liquid) F->G H Report Range T₁ - T₂ G->H

Sources

Exploratory

A Technical Guide to 2-Chloro-5-ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

This document provides an in-depth technical overview of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical overview of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed examination of its chemical structure, a proposed synthetic pathway, predicted analytical characteristics, and safety protocols.

Introduction and Molecular Overview

2-Chloro-5-ethoxy-4-methoxybenzaldehyde belongs to the class of polysubstituted benzaldehydes. These structures are of high interest in organic synthesis due to the reactive aldehyde moiety, which serves as a handle for a wide array of chemical transformations. The specific substitution pattern—a chlorine atom and two distinct alkoxy groups (methoxy and ethoxy)—on the benzene ring imparts unique electronic and steric properties, influencing the molecule's reactivity and potential biological activity.

The strategic placement of the chloro, ethoxy, and methoxy groups modifies the electron density of the aromatic ring and the reactivity of the formyl group. Such scaffolds are foundational in the synthesis of complex heterocyclic systems and are often explored as key intermediates in the development of novel pharmaceutical agents.[1][2] The interplay between the electron-donating alkoxy groups and the electron-withdrawing, meta-directing aldehyde and chloro groups makes this molecule a fascinating subject for synthetic strategy and a valuable precursor for targeted molecular design.

Chemical Structure

The core of the molecule is a benzene ring functionalized with an aldehyde group (-CHO) at position C1. The remaining substituents are a chlorine atom at C2, a methoxy group (-OCH₃) at C4, and an ethoxy group (-OCH₂CH₃) at C5.

Caption: Molecular structure of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogs. These predictions are crucial for designing experimental protocols, including reaction workups, purification, and analytical characterization.

Predicted Physicochemical Properties

The following table summarizes the key computed properties for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

PropertyValueSource/Method
Molecular Formula C₁₀H₁₁ClO₃-
Molecular Weight 214.65 g/mol -
IUPAC Name 2-chloro-5-ethoxy-4-methoxybenzaldehyde-
CAS Number Not assigned-
XLogP3 ~2.5Prediction based on analogs[3][4]
Hydrogen Bond Donors 0Computed
Hydrogen Bond Acceptors 3Computed
Rotatable Bonds 4Computed
Predicted Spectroscopic Data

Structural elucidation relies on a combination of spectroscopic techniques. The expected data provides a benchmark for confirming the identity and purity of the synthesized compound.

TechniqueExpected Signature
¹H NMR δ ~10.2 ppm (s, 1H, -CHO); δ ~7.5 ppm (s, 1H, Ar-H); δ ~7.0 ppm (s, 1H, Ar-H); δ ~4.2 ppm (q, 2H, -OCH₂CH₃); δ ~3.9 ppm (s, 3H, -OCH₃); δ ~1.5 ppm (t, 3H, -OCH₂CH₃). Note: Aromatic shifts are estimates; actual spectrum would show two singlets for the isolated aromatic protons.
¹³C NMR δ ~189 ppm (C=O); δ ~155-160 ppm (Ar C-O); δ ~110-130 ppm (Ar C-Cl, Ar C-C); δ ~100-115 ppm (Ar C-H); δ ~65 ppm (-OCH₂CH₃); δ ~56 ppm (-OCH₃); δ ~15 ppm (-OCH₂CH₃).
IR (Infrared) ~2900-2800 cm⁻¹ (Aliphatic C-H stretch); ~2750 cm⁻¹ (Aldehyde C-H stretch); ~1690 cm⁻¹ (Aromatic C=O stretch); ~1600, 1500 cm⁻¹ (Aromatic C=C stretch); ~1250 cm⁻¹ (Aryl-O-C stretch); ~750 cm⁻¹ (C-Cl stretch).[5]
MS (Mass Spec) m/z 214 (M⁺, ³⁵Cl); m/z 216 (M+2, ³⁷Cl, ~32% intensity of M⁺); Key fragments from loss of -H, -CHO, -CH₃, -OC₂H₅.

Proposed Synthetic Strategy

A robust and logical synthesis is critical for obtaining the target molecule with high purity and yield. Given the substitution pattern, a multi-step approach starting from a readily available precursor is the most scientifically sound strategy. A formylation reaction on a pre-functionalized aromatic ring offers superior regiochemical control compared to direct chlorination of a substituted benzaldehyde.

The proposed pathway begins with 4-ethoxy-3-methoxyphenol, which can be synthesized from isovanillin. This precursor is then chlorinated, followed by formylation to introduce the aldehyde group at the desired position.

SynthesisWorkflow sub1 1-Ethoxy-2-methoxybenzene (Starting Material) react1 Chlorination (e.g., SO₂Cl₂) sub1->react1 Step 1 sub2 4-Chloro-1-ethoxy- 2-methoxybenzene (Intermediate 1) react2 Formylation (Vilsmeier-Haack) sub2->react2 Step 2 product 2-Chloro-5-ethoxy- 4-methoxybenzaldehyde (Final Product) react1->sub2 react2->product

Caption: Proposed two-step synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Rationale for Synthetic Design
  • Choice of Starting Material: 1-Ethoxy-2-methoxybenzene (Guethol) is a commercially available and logical starting point. The ethoxy and methoxy groups are strong ortho-, para-directors. The para position to the methoxy group is the most sterically accessible and electronically activated site for electrophilic substitution.

  • Step 1: Regioselective Chlorination: The primary challenge is to control the position of chlorination. The C4 position (para to the methoxy group) is the most likely site for electrophilic aromatic substitution. Using a mild chlorinating agent like sulfuryl chloride (SO₂Cl₂) can achieve this transformation efficiently. This step is critical as it establishes the correct substitution pattern early in the synthesis.

  • Step 2: Formylation via Vilsmeier-Haack Reaction: With the chloro and alkoxy groups in place, the aldehyde must be introduced. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic rings.[6][7] The Vilsmeier reagent (a chloroinimium salt, [CH₃)₂N=CHCl]⁺Cl⁻), formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a moderately strong electrophile that will attack the most activated position on the ring. In 4-Chloro-1-ethoxy-2-methoxybenzene, the position ortho to the ethoxy group (C5) is the most activated and sterically accessible site for formylation, leading directly to the desired product. This avoids the potential for unwanted side reactions that could occur with harsher methods like Friedel-Crafts acylation.[8][9]

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-1-ethoxy-2-methoxybenzene

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-ethoxy-2-methoxybenzene (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure chlorinated intermediate.

Step 2: Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (Vilsmeier-Haack Formylation)

  • Vilsmeier Reagent Preparation: In a separate flame-dried flask under nitrogen, cool anhydrous dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes until the chloroinimium salt precipitates.

  • Reaction Setup: Add the intermediate from Step 1, 4-Chloro-1-ethoxy-2-methoxybenzene (1.0 eq), to the flask containing the Vilsmeier reagent.

  • Heating: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with sodium hydroxide or sodium carbonate until it is basic (pH > 8). Extract the product with an organic solvent like ethyl acetate (3x).

  • Workup and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography or recrystallization to obtain the final product.

Safety and Handling

As no specific Safety Data Sheet (SDS) exists for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, handling precautions must be based on data from structurally similar compounds, such as other chlorinated and substituted benzaldehydes.[3][10][11]

  • Hazard Classification (Predicted):

    • Harmful if swallowed (Acute Toxicity, Oral).[3]

    • Causes skin irritation.[10]

    • Causes serious eye irritation.[10]

    • May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to government standards such as NIOSH (US) or EN 166 (EU).

    • Skin Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat and other protective clothing.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.

  • Handling and Storage:

    • Avoid contact with skin, eyes, and clothing.[11]

    • Avoid formation and inhalation of dust or vapors.

    • Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

    • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Potential Applications and Future Outlook

Substituted benzaldehydes are cornerstone intermediates in organic synthesis. The unique electronic and steric properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde make it a promising candidate for several applications:

  • Pharmaceutical Synthesis: The aldehyde can be readily converted into amines, alcohols, acids, or used in condensation reactions to form complex heterocyclic scaffolds like quinolines, benzodiazepines, or chalcones, which are prevalent in medicinal chemistry.

  • Agrochemicals: Many pesticides and herbicides are derived from functionalized aromatic cores. This molecule could serve as a starting point for novel agrochemical discovery.

  • Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and organic electronic materials. The specific substitution pattern can be used to tune the optical and electronic properties of resulting materials.

Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the molecule's spectroscopic and physicochemical properties, and an exploration of its reactivity in various named reactions to establish its utility as a versatile chemical intermediate.

References

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem - 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • National Institutes of Health (NIH) - 4-Ethoxy-3-methoxybenzaldehyde. PMC. [Link]

  • PubChem - 2-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde.
  • PubChem - 2-Ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

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  • YouTube - Preparation of Aromatic Aldehydes from hydrocarbons by Chlorination. [Link]

  • BYJU'S - Gattermann Koch Reaction Mechanism. [Link]

  • Chemistry Steps - Vilsmeier-Haack Reaction. [Link]

  • ResearchGate - Study on Chlorination Reaction of Aromatic Aldehydes with Phenylphosphonic Dichloride. [Link]

  • Organic Chemistry Portal - α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Link]

  • ResearchGate - FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde. [Link]

  • YouTube - Gattermann–Koch Reaction. [Link]

  • MDPI - Chlorination of Aromatic Amino Acids. [Link]

  • Google Patents - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw m
  • ResearchGate - 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. [Link]

  • Allen - Gattermann aldehyde synthesis. [Link]

  • FlexiPrep - Gattermann Reaction. [Link]

  • Wikipedia - Vilsmeier–Haack reaction. [Link]

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Foundational

An In-depth Technical Guide to Substituted Chloro-Ethoxy-Methoxybenzaldehydes

A Note on Isomer Specificity: Initial database inquiries for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde did not yield significant results in major chemical repositories. This guide will, therefore, focus on the closely rela...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Isomer Specificity: Initial database inquiries for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde did not yield significant results in major chemical repositories. This guide will, therefore, focus on the closely related and commercially available isomer, 2-Chloro-4-ethoxy-5-methoxybenzaldehyde . The principles of synthesis, reactivity, and analysis discussed herein are broadly applicable to this class of substituted aromatic aldehydes and provide a robust framework for researchers, scientists, and drug development professionals.

Core Compound Profile: 2-Chloro-4-ethoxy-5-methoxybenzaldehyde

This substituted benzaldehyde is a key building block in organic synthesis, offering multiple functional groups for chemical modification. Its structure, featuring a chloro, ethoxy, and methoxy group on the benzaldehyde scaffold, makes it a versatile precursor for a range of more complex molecules, particularly in the pharmaceutical and materials science sectors.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃N/A
Molecular Weight 214.65 g/mol N/A
CAS Number 443125-57-3N/A
Canonical SMILES O=CC1=CC(OC)=C(OCC)C=C1ClN/A

Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzaldehydes like 2-Chloro-4-ethoxy-5-methoxybenzaldehyde typically involves the formylation of an appropriately substituted benzene ring. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, particularly effective for electron-rich aromatic compounds.[1][2]

Proposed Synthetic Workflow

A plausible synthetic route to 2-Chloro-4-ethoxy-5-methoxybenzaldehyde would start from a commercially available precursor, 1-chloro-2-ethoxy-4-methoxybenzene. The introduction of the aldehyde group can be achieved via the Vilsmeier-Haack reaction.

G cluster_0 Step 1: Formation of Vilsmeier Reagent cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Hydrolysis DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 Phosphorus Oxychloride (POCl3) Starting_Material 1-Chloro-2-ethoxy-4-methoxybenzene Intermediate Iminium Ion Intermediate Starting_Material->Intermediate + Vilsmeier Reagent Final_Product 2-Chloro-4-ethoxy-5-methoxybenzaldehyde Intermediate->Final_Product + H2O (Workup)

Caption: Proposed Vilsmeier-Haack Synthesis of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be carefully controlled to maintain a low temperature. The formation of the chloroiminium ion (Vilsmeier reagent) is typically rapid.[1]

  • Addition of Substrate: Dissolve 1-chloro-2-ethoxy-4-methoxybenzene in a suitable solvent (e.g., dichloromethane) and add it to the freshly prepared Vilsmeier reagent.

  • Reaction: Allow the reaction to proceed at a controlled temperature (often room temperature or slightly elevated) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Hydrolysis: Carefully quench the reaction by pouring it over crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

  • Purification: The crude product can be extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization to yield pure 2-Chloro-4-ethoxy-5-methoxybenzaldehyde.

Reactivity and Applications in Drug Development

The chemical reactivity of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is dominated by the aldehyde functional group, while the substituents on the aromatic ring modulate its electronic properties and provide sites for further derivatization.

Key Reactions:
  • Reductive Amination: The aldehyde can be converted to a wide array of primary, secondary, and tertiary amines, which are prevalent in many pharmaceutical compounds.

  • Wittig Reaction: Formation of a carbon-carbon double bond by reacting the aldehyde with a phosphorus ylide, allowing for the synthesis of various stilbene and cinnamic acid derivatives.

  • Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds to form chalcones and other intermediates for the synthesis of heterocyclic compounds like flavanones.[3]

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, a common functional group in drug molecules.

The presence of a chlorine atom is a particularly valuable feature in medicinal chemistry. It can enhance the lipophilicity of a molecule, improving its ability to cross cell membranes, and can also participate in halogen bonding, which can contribute to drug-target interactions.[4] Furthermore, the chlorine atom can serve as a handle for cross-coupling reactions, enabling the introduction of additional molecular complexity.[5]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of 2-Chloro-4-ethoxy-5-methoxybenzaldehyde is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will provide information on the number and connectivity of protons in the molecule, including the characteristic aldehyde proton signal (typically δ 9-10 ppm).

    • ¹³C NMR will show distinct signals for each carbon atom, including the carbonyl carbon of the aldehyde group (typically δ > 180 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the aldehyde group (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, aiding in structural elucidation.[6]

Chromatographic Analysis:
  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method for assessing the purity of aromatic aldehydes.[7][8] The use of a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) allows for the separation of the target compound from impurities.

  • Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is also a powerful technique for purity assessment and identification.[9]

Conclusion

While the initially specified isomer 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is not widely documented, the closely related 2-Chloro-4-ethoxy-5-methoxybenzaldehyde serves as a valuable and versatile building block for chemical synthesis. Its rich functionality and the presence of a strategically placed chlorine atom make it an attractive starting material for the development of novel compounds in the pharmaceutical and chemical industries. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and similar substituted benzaldehydes.

References

  • Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

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  • CN112724006A - Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. (2021). Google Patents.
  • Synthesis of Functionally Substituted Benzaldehydes. (n.d.). CORE. Available from: [Link]

  • Redamala, R., et al. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 7(1), 1-4. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]

  • Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. Retrieved from [Link]

  • Wankhade, B. B., et al. (2016). EFFECT OF o/p SUBSTITUTED CHLOROGROUP OF AROMATIC ALDEHYDE IN THE SYNTHESIS OF 3-AROYL FLAVANONE. Acta Chimica and Pharmaceutica Indica, 6(3), 68-71. Available from: [Link]

  • CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (2020). Google Patents.
  • Merugu, R., et al. (2012). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Organic Chemistry & Process Research, 2(2), 1-10. Available from: [Link]

  • Al-Omair, M. A., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. Available from: [Link]

  • Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

  • SABS. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • CN111690133A - Preparation method of 5-bromo-2-chloro-4'-ethoxydiphenylmethane. (2020). Eureka | Patsnap. Available from: [Link]

  • Fuji, K., & Nakao, E. (1979). Vilsmeier Reaction of Phenols. I. Synthesis of Aryl Formates. Chemical and Pharmaceutical Bulletin, 27(10), 2236-2239. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 2-Chloro-5-ethoxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in synthetic chemistry and drug discovery. Due to the limited...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde of interest to researchers in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific substitution pattern in public databases, this document focuses on a logical, field-proven synthetic pathway, predicted physicochemical properties, and the potential applications of this molecule as a versatile chemical intermediate.

Chemical Identity and Nomenclature

The primary challenge in characterizing the topic compound, 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, is its sparse documentation in readily accessible chemical literature. Therefore, we will first define the molecule and its immediate, well-documented synthetic precursor.

The International Union of Pure and Applied Chemistry (IUPAC) name for the target compound is 2-Chloro-5-ethoxy-4-methoxybenzaldehyde .

Its logical synthetic precursor is 2-Chloro-5-hydroxy-4-methoxybenzaldehyde , a commercially available and documented compound.[1][2] Understanding the precursor is critical to developing a reliable synthesis for the target molecule.

Table 1: Chemical Identifiers of the Synthetic Precursor
IdentifierValueSource
IUPAC Name 2-Chloro-5-hydroxy-4-methoxybenzaldehydePubChem[1]
Molecular Formula C₈H₇ClO₃PubChem[1]
Molecular Weight 186.59 g/mol PubChem[1]
CAS Number 89938-55-6PubChem[1]
Synonyms 2-Chloro-4-methoxy-5-hydroxybenzaldehydePubChem[1]

Proposed Synthesis: Williamson Ether Synthesis

Causality and Experimental Choice:

The most direct and reliable method to convert the phenolic precursor into the desired ethoxy derivative is the Williamson ether synthesis . This classic S(_N)2 reaction is ideally suited for this transformation. The rationale is as follows:

  • Deprotonation: The hydroxyl group on the aromatic ring is phenolic, making its proton acidic (pKa ≈ 10). A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate it, forming a highly nucleophilic phenoxide anion. K₂CO₃ is chosen for its low cost, ease of handling, and insolubility in many organic solvents, which simplifies removal after the reaction.

  • Nucleophilic Attack: The generated phenoxide anion acts as a potent nucleophile. It attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate. Ethyl iodide is often preferred for its high reactivity.

  • Solvent System: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively solvate the potassium cation but do not participate in hydrogen bonding, leaving the phenoxide nucleophile highly reactive.

This protocol represents a self-validating system, as it relies on a fundamental, high-yielding reaction widely trusted in the field of organic synthesis.

Detailed Experimental Protocol:
  • Materials:

    • 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)

    • Ethyl Iodide (CH₃CH₂I) (1.2 eq)

    • Acetone, anhydrous

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-5-hydroxy-4-methoxybenzaldehyde (1.0 eq) and anhydrous acetone. Stir until the solid is fully dissolved.

    • Add anhydrous potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.

    • Add ethyl iodide (1.2 eq) dropwise to the stirring suspension at room temperature.

    • Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and filter to remove the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

    • Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. Further purification can be achieved via column chromatography if necessary.

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up Precursor 2-Chloro-5-hydroxy- 4-methoxybenzaldehyde Reaction Williamson Ether Synthesis (Acetone, Reflux) Precursor->Reaction Base K₂CO₃ (Base) Base->Reaction EthylatingAgent CH₃CH₂I (Ethylating Agent) EthylatingAgent->Reaction Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Drying & Evaporation Extraction->Purification Product 2-Chloro-5-ethoxy- 4-methoxybenzaldehyde Purification->Product

Caption: Proposed synthesis of the target compound via Williamson ether synthesis.

Physicochemical Properties and Characterization

While direct experimental data is unavailable, the properties of the target compound can be reliably predicted. The molecular formula and weight are identical to its documented isomer, 2-Chloro-4-ethoxy-5-methoxybenzaldehyde.[3]

Table 2: Predicted Properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde
PropertyPredicted ValueNotes
IUPAC Name 2-Chloro-5-ethoxy-4-methoxybenzaldehyde-
Molecular Formula C₁₀H₁₁ClO₃Calculated
Molecular Weight 214.65 g/mol Calculated[3]
Appearance Likely a white to off-white solidBased on similar substituted benzaldehydes[4]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone)Predicted based on structure

Structural Confirmation: The identity and purity of the synthesized product would be confirmed using standard analytical techniques:

  • ¹H NMR: Would show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, and the ethoxy and methoxy groups, with distinct chemical shifts and coupling patterns confirming the substitution pattern.

  • ¹³C NMR: Would confirm the number of unique carbon environments, including the carbonyl carbon (~190 ppm).

  • Mass Spectrometry: Would show a molecular ion peak corresponding to the calculated molecular weight (214.65 g/mol ), with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at ~33% the intensity of the M peak).

Applications in Research and Drug Development

Substituted benzaldehydes are foundational building blocks in medicinal chemistry.[5][6] The specific arrangement of chloro, ethoxy, and methoxy groups in 2-Chloro-5-ethoxy-4-methoxybenzaldehyde provides a unique scaffold for synthesizing novel compounds with potential biological activity.

  • Intermediate for Heterocycles: The aldehyde functional group is highly reactive and can participate in condensation reactions with amines, hydrazines, and active methylene compounds to form a wide array of heterocyclic structures like Schiff bases, chalcones, pyrimidines, and benzodiazepines.

  • Structure-Activity Relationship (SAR) Studies: This molecule serves as an excellent tool for SAR exploration.

    • The chloro group adds lipophilicity and can act as a halogen bond donor.

    • The ethoxy and methoxy groups are hydrogen bond acceptors and influence the molecule's electronic properties and conformation.

    • By incorporating this aldehyde into a larger drug candidate, researchers can systematically probe how these specific substituents interact with a biological target.

Diagram 2: Role as a Synthetic Intermediate

Applications cluster_reactions Condensation Reactions cluster_products Biologically Relevant Scaffolds Start 2-Chloro-5-ethoxy- 4-methoxybenzaldehyde Amine + Primary Amine Start->Amine Hydrazine + Hydrazine Derivative Start->Hydrazine Ketone + Active Methylene (e.g., Ketone) Start->Ketone SchiffBase Schiff Bases Amine->SchiffBase Heterocycle Other Heterocycles Hydrazine->Heterocycle Chalcone Chalcones Ketone->Chalcone

Caption: Versatility of the title compound as a precursor to complex scaffolds.

Safety and Handling

No specific safety data exists for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. However, based on its functional groups and data for the closely related isomer 2-Chloro-4-ethoxy-5-methoxybenzaldehyde, the following precautions are prudent.[3]

  • GHS Hazard Classification (Predicted):

    • Pictogram: Exclamation Mark

    • Signal Word: Warning

    • Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

References

  • PubChem. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 2-Hydroxy-5-methoxybenzaldehyde. Available from: [Link]

  • PubChem. 2-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • The Good Scents Company. 4-methoxysalicylaldehyde. Available from: [Link]

  • PubChem. 2-Ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Method for synthesizing p-methoxybenzaldehyde by using anethole as raw material. CN112724006A.
  • Dana Bioscience. 2-Chloro-5-hydroxy-4-methoxybenzaldehyde 250mg. Available from: [Link]

  • Google Patents. Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. CN107827722B.
  • J&K Scientific LLC. 2-Chloro-5-methoxybenzaldehyde. Available from: [Link]

  • Nikolić, M., et al. (2014). 4-Ethoxy-3-methoxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o133. Available from: [Link]

  • Google Patents. Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde. WO2019100786A1.

Sources

Foundational

1H NMR spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as an unparalleled tool for mapping the molecular architecture of organic compounds. This guide provides a detailed analysis of the ¹H NMR spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry. As a senior application scientist, this document is structured not merely as a data sheet, but as an interpretive guide, explaining the causal relationships between the molecule's structure and its spectral output.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first deconstruct the molecule into its distinct proton environments. The structure of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde features multiple functional groups that create a unique electronic landscape, influencing the chemical shifts of each proton.

The key proton environments are:

  • Aldehyde Proton (Ha): The single proton attached to the carbonyl carbon.

  • Aromatic Protons (Hb, Hc): Two protons on the benzene ring.

  • Methoxy Protons (Hd): The three protons of the methyl group attached to an oxygen atom.

  • Ethoxy Protons (He, Hf): The methylene (-OCH₂-) and methyl (-CH₃) protons of the ethyl group.

Below is a diagram illustrating the molecular structure with each unique proton environment labeled for clarity.

Caption: Molecular structure of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde with proton environments labeled (Hₐ-Hբ).

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The predicted ¹H NMR spectrum is a synthesis of foundational NMR principles and an understanding of substituent effects. The electron-withdrawing and -donating properties of the chloro, aldehyde, methoxy, and ethoxy groups dictate the precise chemical shifts of the aromatic and functional group protons.

Aldehyde Proton (Ha)

The aldehyde proton is the most deshielded proton in the molecule. This is due to two primary factors: the powerful electron-withdrawing nature of the carbonyl group (C=O) and the magnetic anisotropy of the pi-system. The proton resides in a region of the induced magnetic field that reinforces the applied external field, shifting its resonance significantly downfield.

  • Predicted Chemical Shift (δ): 9.8 - 10.5 ppm

  • Integration: 1H

  • Multiplicity: Singlet (s)

  • Causality: There are no adjacent protons within three bonds, hence no spin-spin coupling occurs, resulting in a sharp singlet. This distinct downfield signal is a hallmark of an aldehyde proton.[1]

Aromatic Protons (Hb and Hc)

The benzene ring has two isolated protons, Hb and Hc. Since they are para to each other, they will not exhibit spin-spin coupling and will appear as two distinct singlets. Their chemical shifts are determined by the cumulative electronic effects of the five substituents.

  • Hb: This proton is ortho to the electron-donating methoxy group (-OCH₃) and meta to the electron-withdrawing aldehyde (-CHO) and chloro (-Cl) groups. The strong shielding effect of the ortho methoxy group will push this proton's signal upfield relative to Hc.

  • Hc: This proton is ortho to the strongly electron-withdrawing aldehyde and chloro groups and meta to the electron-donating ethoxy group (-OCH₂CH₃). The combined deshielding from the adjacent aldehyde and chloro groups will shift this proton significantly downfield.

  • Predicted Chemical Shift (δ):

    • Hb: ~7.0 - 7.2 ppm

    • Hc: ~7.4 - 7.6 ppm

  • Integration: 1H each

  • Multiplicity: Singlet (s) for both

  • Causality: The electronic environment dictates the chemical shift. Electron-donating groups like methoxy and ethoxy increase electron density on the ring, causing shielding (upfield shift), while electron-withdrawing groups like chloro and aldehyde decrease electron density, causing deshielding (downfield shift).[2] The magnitude of these effects is position-dependent (ortho, meta, para).[3]

Methoxy Protons (Hd)

The three protons of the methoxy group are equivalent and are shielded by the adjacent oxygen atom.

  • Predicted Chemical Shift (δ): 3.8 - 4.0 ppm

  • Integration: 3H

  • Multiplicity: Singlet (s)

  • Causality: The absence of adjacent protons results in a singlet. The chemical shift is characteristic of a methoxy group attached to an aromatic ring.[4]

Ethoxy Protons (He and Hf)

The ethoxy group gives rise to two distinct signals due to the different environments of the methylene (-CH₂-) and methyl (-CH₃) protons.

  • Methylene Protons (He): These two protons are directly attached to the oxygen atom, which deshields them. They are adjacent to the three methyl protons (Hf), leading to spin-spin coupling.

    • Predicted Chemical Shift (δ): 4.0 - 4.3 ppm

    • Integration: 2H

    • Multiplicity: Quartet (q)

    • Coupling Constant (J): ~7 Hz

    • Causality: According to the n+1 rule, the signal is split into a quartet (3+1=4) by the three neighboring Hf protons.

  • Methyl Protons (Hf): These three protons are further from the electronegative oxygen and are therefore more shielded (upfield). They are adjacent to the two methylene protons (He).

    • Predicted Chemical Shift (δ): 1.3 - 1.5 ppm

    • Integration: 3H

    • Multiplicity: Triplet (t)

    • Coupling Constant (J): ~7 Hz

    • Causality: The signal is split into a triplet (2+1=3) by the two neighboring He protons. The coupling constant for He and Hf will be identical.

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral data for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Proton LabelIntegrationMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
Ha (Aldehyde)1HSinglet (s)9.8 - 10.5-
Hc (Aromatic)1HSinglet (s)7.4 - 7.6-
Hb (Aromatic)1HSinglet (s)7.0 - 7.2-
He (-OCH₂-)2HQuartet (q)4.0 - 4.3~7
Hd (-OCH₃)3HSinglet (s)3.8 - 4.0-
Hf (-CH₃)3HTriplet (t)1.3 - 1.5~7

Experimental Protocol for ¹H NMR Spectrum Acquisition

The acquisition of a high-quality ¹H NMR spectrum requires meticulous sample preparation and parameter optimization. The protocol described below represents a self-validating system for ensuring data integrity.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-20 mg of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm.

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is sufficient to be within the detector coil of the spectrometer.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step corrects for any magnetic field drift.

    • Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for achieving sharp, well-resolved peaks.

    • Set the acquisition parameters on a spectrometer (e.g., 400 MHz). This includes setting the number of scans (typically 8 to 16 for a sufficient signal-to-noise ratio), the spectral width, and the relaxation delay.

    • Acquire the Free Induction Decay (FID) signal.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the correct absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants.

The following workflow diagram illustrates this process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-20 mg Sample dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID (16 Scans) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate to TMS (0 ppm) phase->calibrate analyze Integrate & Analyze Peaks calibrate->analyze

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

This comprehensive guide provides the theoretical foundation and practical steps necessary to understand, predict, and acquire the ¹H NMR spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. By explaining the causality behind the spectral features, it equips researchers with the expertise to confidently perform structural elucidation.

References

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
  • NMR Wiki Q&A Forum. (2013). 2-Methoxybenzaldehyde.
  • Firdaus, M. et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. ResearchGate. This article includes an example of a ¹H NMR spectrum for 4-ethoxy-3-methoxy benzaldehyde. [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Provides spectral data for a related benzaldehyde derivative. [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. A resource explaining the basic ¹H NMR spectrum of benzaldehyde. [Link]

  • Sravanthi, V. V., & Shaik, S. P. (2021). Parallels between the chloro and methoxy groups for potency optimization. National Center for Biotechnology Information. Discusses the electronic effects of chloro and methoxy substituents. [Link]

  • Cross, A. D., & Jones, R. A. (1962). THE CHEMICAL SHIFT OF AROMATIC ALKOXY GROUPS. Canadian Science Publishing. A paper detailing the chemical shifts of aromatic alkoxy groups. [Link]

  • Abraham, R. J. et al. (2004). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph. Discusses calculation of ¹H chemical shifts for benzaldehyde derivatives. [Link]

  • Nishinaga, T. et al. (2018). Effect of internal oxygen substituents on the properties of bowl-shaped aromatic hydrocarbons. Royal Society of Chemistry. Explores the inductive effect of oxygen-containing substituents. [Link]

  • OC Chem Videos. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. YouTube. An educational video on interpreting NMR spectra of benzene derivatives. [Link]

  • Lampert, H. et al. (1997). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Discusses computational prediction of NMR shifts in substituted benzaldehydes. [Link]

  • Z-C. Wang et al. (2015). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. Explores the conformational effects of methoxy groups on NMR chemical shifts. [Link]

  • Soderberg, T. (2022). 5.5: The Basis for Differences in Chemical Shift. Chemistry LibreTexts. An educational resource explaining the principles of chemical shift and deshielding effects. [Link]

  • Zhou, R. et al. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Provides examples of synthesis and characterization of substituted benzaldehydes. [Link]

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Exploratory

A Technical Guide to the FT-IR Spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical basis for the expected spectral features, outlines a robust experimental protocol for data acquisition, and offers a detailed interpretation of the vibrational modes characteristic of this substituted benzaldehyde.

Introduction: The Vibrational Signature of a Molecule

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern creates a unique spectral fingerprint, providing invaluable information about the functional groups present in the molecule. For a complex molecule like 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, with its array of functional groups, FT-IR spectroscopy serves as a critical tool for structural confirmation and purity assessment.

The subject of this guide, 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, is a substituted aromatic aldehyde. Its structure incorporates several key functional groups that will give rise to a characteristic and interpretable FT-IR spectrum: an aldehyde group (-CHO), a chloro substituent (-Cl) on the aromatic ring, an ethoxy group (-OCH₂CH₃), a methoxy group (-OCH₃), and the benzene ring itself. Understanding the expected vibrational frequencies of these groups is paramount to interpreting the molecule's spectrum.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

The following protocol describes a standard procedure for obtaining the FT-IR spectrum of a solid sample like 2-Chloro-5-ethoxy-4-methoxybenzaldehyde using the potassium bromide (KBr) pellet method. This method is chosen for its ability to produce high-quality spectra of solid samples with minimal interference.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Optics Vertex 70 or similar)[1]

  • Deuterated L-alaninedoped TriGlycine Sulphate (DLaTGS) detector[1]

  • Glove box or a controlled environment with low humidity

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • Analytical balance

Reagents:

  • 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (solid)

  • FT-IR grade Potassium Bromide (KBr), desiccated

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet):

    • Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and provides a solid matrix to disperse the sample, minimizing scattering effects.

    • In a glove box to minimize moisture absorption, weigh approximately 1-2 mg of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde and 100-200 mg of dry FT-IR grade KBr.

    • Grind the mixture in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. This ensures even distribution of the analyte in the KBr matrix.

    • Transfer the powder to the pellet-forming die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (and the KBr matrix if desired) is collected to subtract its contribution from the sample spectrum, isolating the vibrational modes of the analyte.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Purge the sample compartment with dry air or nitrogen to reduce interference from atmospheric water and carbon dioxide.

    • Collect a background spectrum.

    • Collect the sample spectrum. A typical setting would be 128 scans at a resolution of 2 cm⁻¹[1].

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted FT-IR Spectrum and Data Interpretation

Molecular Structure and Key Vibrational Modes:

Sources

Foundational

An In-depth Technical Guide to the Electronic Effects of Substituents in 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

For: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the electronic landscape of 2-chloro-5-ethoxy-4-methoxybenzaldehyde, a polysubstituted...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 2-chloro-5-ethoxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in medicinal chemistry and materials science. We delve into the intricate interplay of inductive and resonance effects exerted by the chloro, ethoxy, and methoxy substituents, dissecting their influence on the reactivity of the benzaldehyde core. This document serves as a foundational resource, offering not only a theoretical framework but also actionable experimental protocols for the synthesis and characterization of this and related molecules. The insights presented herein are designed to empower researchers in the rational design of novel compounds with tailored electronic and, consequently, biological or material properties.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of organic synthesis, serving as versatile intermediates in the construction of a vast array of more complex molecules.[1] Their utility spans from the synthesis of pharmaceuticals and agrochemicals to the development of fragrances and polymers. The reactivity of the benzaldehyde moiety—both the aldehyde functional group and the aromatic ring—is exquisitely sensitive to the nature and position of its substituents. A thorough understanding of the electronic effects of these substituents is therefore paramount for predicting and controlling the outcome of chemical transformations.

The subject of this guide, 2-chloro-5-ethoxy-4-methoxybenzaldehyde, presents a fascinating case study in competing and cooperating electronic influences. The presence of a halogen, an ethoxy, and a methoxy group on the same aromatic ring creates a nuanced electronic environment that dictates its chemical behavior. This guide will systematically explore these effects, providing a robust framework for researchers working with this and structurally similar molecules. Substituted benzaldehydes are known to be crucial in various synthetic processes, including the formation of Schiff bases and the synthesis of pyrazole derivatives.[1] Furthermore, derivatives of benzaldehyde have been investigated for their potential in treating diseases like Alzheimer's by acting as cholinesterase inhibitors.[2]

Deconstructing the Electronic Architecture

The overall electronic character of 2-chloro-5-ethoxy-4-methoxybenzaldehyde is a composite of the individual contributions of its substituents. These contributions are broadly categorized into two types: inductive effects and resonance (or mesomeric) effects.

Inductive Effects: Through-Sigma Bond Polarization

Inductive effects arise from the electronegativity differences between atoms, leading to the polarization of σ-bonds.[3]

  • Chloro Group (-Cl): The chlorine atom is significantly more electronegative than carbon. Consequently, it exerts a strong electron-withdrawing inductive effect (-I), pulling electron density away from the aromatic ring through the C-Cl σ-bond.[3][4] This effect deactivates the ring towards electrophilic aromatic substitution.

  • Ethoxy (-OCH₂CH₃) and Methoxy (-OCH₃) Groups: Oxygen is also more electronegative than carbon, meaning both alkoxy groups exhibit an electron-withdrawing inductive effect (-I).[3]

  • Aldehyde Group (-CHO): The carbonyl group is strongly electron-withdrawing via induction due to the high electronegativity of the oxygen atom.

Resonance Effects: Pi-System Delocalization

Resonance effects involve the delocalization of π-electrons between the substituent and the aromatic ring.

  • Chloro Group (-Cl): The chlorine atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This constitutes an electron-donating resonance effect (+R). However, for halogens, the inductive effect is generally considered to be more dominant than the resonance effect.[5][6]

  • Ethoxy (-OCH₂CH₃) and Methoxy (-OCH₃) Groups: The oxygen atom in both alkoxy groups has lone pairs that readily participate in resonance, donating electron density to the aromatic ring. This is a strong electron-donating resonance effect (+R). This effect is generally stronger than their inductive withdrawal, making them net electron-donating groups.

  • Aldehyde Group (-CHO): The aldehyde group is a classic example of a resonance-withdrawing group (-R). The π-electrons of the carbonyl group can delocalize into the aromatic ring, pulling electron density out of it.

The Net Electronic Effect: A Cumulative Picture

The overall influence of each substituent is a balance of its inductive and resonance effects.

SubstituentInductive EffectResonance EffectNet Effect on Ring
-Cl -I (Withdrawing)+R (Donating)Electron-withdrawing
-OCH₃ -I (Withdrawing)+R (Donating)Electron-donating
-OCH₂CH₃ -I (Withdrawing)+R (Donating)Electron-donating
-CHO -I (Withdrawing)-R (Withdrawing)Strongly Electron-withdrawing

The interplay of these effects in 2-chloro-5-ethoxy-4-methoxybenzaldehyde leads to a complex pattern of electron density distribution. The powerful electron-donating resonance effects of the methoxy and ethoxy groups at positions 4 and 5, respectively, enrich the aromatic ring with electron density, particularly at the ortho and para positions relative to them. Conversely, the chloro and aldehyde groups withdraw electron density.

The following diagram illustrates the dominant resonance and inductive effects at play:

Caption: Dominant electronic effects in the target molecule.

Impact on Chemical Reactivity

The electronic effects of the substituents profoundly influence the reactivity of both the aldehyde group and the aromatic ring.

Reactivity of the Aldehyde Group

The electrophilicity of the carbonyl carbon is a key determinant of the aldehyde's reactivity towards nucleophiles. The electron-donating ethoxy and methoxy groups, through their +R effects, increase electron density on the aromatic ring, which in turn can slightly reduce the electron-withdrawing pull of the ring on the aldehyde group. However, the aldehyde's own powerful -I and -R effects, coupled with the -I effect of the ortho-chloro group, maintain a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. Compared to unsubstituted benzaldehyde, the overall electron-donating character of the alkoxy groups might slightly decrease the aldehyde's reactivity towards nucleophiles.

Reactivity of the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a hallmark reaction of benzene and its derivatives. The rate and regioselectivity of EAS are governed by the substituents present.

  • Activation/Deactivation: The ethoxy and methoxy groups are strong activating groups due to their dominant +R effects. Conversely, the chloro group is a deactivating group. The aldehyde group is a strong deactivating group. The net effect is a complex balance, but the powerful activation by the two alkoxy groups likely makes the ring more susceptible to EAS than nitro-substituted benzaldehydes, for example.

  • Directing Effects:

    • -Cl, -OCH₃, -OCH₂CH₃: These are all ortho, para-directing groups.

    • -CHO: This is a meta-directing group.

The final position of an incoming electrophile will be determined by the synergistic and antagonistic directing effects of all four substituents, as well as steric hindrance. The most electron-rich and sterically accessible position on the ring is the C-6 position (ortho to the ethoxy and meta to the methoxy and chloro groups).

Synthesis and Characterization

Proposed Synthetic Pathway: Modified Duff Reaction

A user on a science forum reported the synthesis of a related compound, 4-Chloro-5-Ethoxy-2-Methoxy-benzaldehyde, via a modified Duff reaction. This suggests a viable route for our target molecule. The Duff reaction involves the formylation of phenols or other activated aromatic rings using hexamethylenetetramine (HMTA) in an acidic medium.

The proposed precursor for our target molecule would be 1-chloro-4-ethoxy-3-methoxybenzene.

G cluster_synthesis Proposed Synthesis via Modified Duff Reaction start 1-chloro-4-ethoxy-3-methoxybenzene reagents 1. HMTA, TFA 2. H₂O (hydrolysis) start->reagents product 2-Chloro-5-ethoxy-4-methoxybenzaldehyde reagents->product

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: A Guideline

The following protocol is a general guideline adapted from known Duff reaction procedures and should be optimized for the specific substrate.

Materials:

  • 1-chloro-4-ethoxy-3-methoxybenzene

  • Hexamethylenetetramine (HMTA)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Sodium carbonate (Na₂CO₃)

  • Methanol (for recrystallization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-4-ethoxy-3-methoxybenzene in trifluoroacetic acid.

  • Addition of Reagent: Add hexamethylenetetramine portion-wise to the stirred solution. An exothermic reaction may be observed; maintain control of the temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water. Stir vigorously for 30-60 minutes to hydrolyze the intermediate iminium salt.

  • Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of sodium carbonate until the pH is approximately 8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as methanol, to obtain the pure 2-chloro-5-ethoxy-4-methoxybenzaldehyde.

Predicted Spectroscopic Data

Based on the known spectral data of analogous compounds, we can predict the key spectroscopic features of the target molecule.

¹H NMR (predicted):

  • Aldehyde proton (-CHO): A singlet around δ 9.8-10.5 ppm.

  • Aromatic protons: Two singlets in the aromatic region (δ 6.5-8.0 ppm), one for the proton at C-3 and one for the proton at C-6.

  • Ethoxy group (-OCH₂CH₃): A quartet around δ 4.0-4.2 ppm (CH₂) and a triplet around δ 1.4-1.5 ppm (CH₃).

  • Methoxy group (-OCH₃): A singlet around δ 3.8-4.0 ppm.

¹³C NMR (predicted):

  • Carbonyl carbon (-CHO): A signal in the range of δ 185-195 ppm.[7]

  • Aromatic carbons: Signals in the range of δ 110-160 ppm. The carbons attached to the oxygen atoms will be downfield, while the others will be further upfield.

  • Ethoxy and Methoxy carbons: Signals for the alkoxy carbons will appear in the upfield region of the spectrum.

IR Spectroscopy (predicted):

  • C=O stretch (aldehyde): A strong absorption band in the region of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to aliphatic aldehydes.[8]

  • C-H stretch (aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

  • C-O stretch (alkoxy): Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Conclusion and Future Outlook

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a molecule whose chemical personality is defined by the nuanced interplay of its substituent's electronic effects. The strong electron-donating alkoxy groups activate the ring, while the chloro and aldehyde groups act as deactivators. This guide has provided a theoretical framework for understanding these effects and their implications for reactivity. The proposed synthetic and characterization protocols offer a starting point for researchers interested in exploring the chemistry of this and related compounds.

Future work should focus on the experimental validation of the proposed synthesis and a thorough spectroscopic characterization of the molecule. Investigating its reactivity in key organic transformations, such as nucleophilic additions to the aldehyde and electrophilic aromatic substitutions, will further illuminate the practical consequences of its unique electronic structure. Such studies will be invaluable for the rational design of new molecules with potential applications in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Inductive Effects of Alkyl Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The Reimer–Tiemann Reaction. Retrieved from [Link]

  • Gediya, L. K., et al. (2023).
  • Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • MDPI. (n.d.). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Retrieved from [Link]

  • Chegg.com. (2022, January 11). The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 29). Substituent Effects in the Reactivity of Aromatic Rings. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Reddit. (2018, September 13). Interpreting IR spectra for methoxybenzaldehyde. r/chemhelp. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 20). Competing resonance and inductive effects in a substituted benzene. Retrieved from [Link]

  • Wisdomlib. (2025, March 2). Substituted Benzaldehyde: Significance and symbolism. Retrieved from [Link]

  • ResearchGate. (2025, August 10). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Sciencemadness.org. (2008, November 5). 4-alkylthio-2,5-dimethoxybenzaldehyde, Sulfuric Duff reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde, TMS derivative. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-4-Methoxybenzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde: A Guide for Synthetic Chemists

Introduction: Unlocking the Synthetic Potential of a Multifunctional Benzaldehyde Derivative 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde offering a rich tapestry of synthetic possibilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Multifunctional Benzaldehyde Derivative

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde offering a rich tapestry of synthetic possibilities for researchers in medicinal chemistry, materials science, and fine chemical synthesis. Its unique substitution pattern—featuring an aldehyde for condensations and derivatization, a chloro group for cross-coupling or nucleophilic substitution, and two distinct alkoxy groups—renders it a versatile building block. The electronic effects of these substituents—the electron-withdrawing nature of the aldehyde and chloro groups, and the electron-donating character of the ethoxy and methoxy groups—create a nuanced reactivity profile that can be strategically exploited.

This guide provides an in-depth exploration of the anticipated reactions of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. As a Senior Application Scientist, my objective is not merely to list procedures but to provide a causal understanding behind the proposed experimental designs. Each protocol is presented as a self-validating system, grounded in established chemical principles observed in structurally analogous compounds. While direct literature on this specific molecule is emerging, the principles outlined herein are derived from extensive studies on related substituted benzaldehydes, offering a robust starting point for laboratory investigation.

I. Core Reactivity Profile: An Analysis of Functional Group Interplay

The reactivity of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is governed by its three key functional groups. Understanding their electronic interplay is paramount for predicting reaction outcomes and designing effective synthetic strategies.

  • The Aldehyde Group: This is the primary site for nucleophilic attack and condensation reactions. The electron-withdrawing nature of the aromatic ring, further enhanced by the ortho-chloro substituent, activates the aldehyde carbonyl group.

  • The Chloro Substituent: Positioned ortho to the aldehyde, the chloro group can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. It also serves as a handle for various palladium-catalyzed cross-coupling reactions.

  • The Alkoxy Groups (Ethoxy and Methoxy): These electron-donating groups influence the overall electron density of the aromatic ring, potentially modulating the rates of electrophilic and nucleophilic aromatic substitution reactions. They are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).

G cluster_molecule 2-Chloro-5-ethoxy-4-methoxybenzaldehyde cluster_reactivity Key Reactive Sites mol C₁₀H₁₁ClO₃ aldehyde Aldehyde Group (Condensations, Reductions, Oxidations) aldehyde->mol Nucleophilic Attack chloro Chloro Group (SNA, Cross-Coupling) chloro->mol Substitution/Coupling ring Aromatic Ring (Electrophilic/Nucleophilic Substitution) ring->mol Ring Chemistry

Caption: Key reactive sites on 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

II. Aldehyde-Centric Transformations: Building Molecular Complexity

The aldehyde functionality is arguably the most versatile handle on this molecule, serving as a gateway to a wide array of molecular architectures.

A. Knoevenagel Condensation for the Synthesis of Substituted Cinnamic Acid Derivatives

The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde with an active methylene compound. This reaction is anticipated to proceed smoothly with 2-Chloro-5-ethoxy-4-methoxybenzaldehyde due to the electrophilicity of its carbonyl carbon. The resulting α,β-unsaturated products are valuable precursors for pharmaceuticals and polymers.

Causality of Experimental Choices:

  • Base Catalyst: Piperidine or a mixture of piperidine and acetic acid is a classic choice. Piperidine acts as a base to deprotonate the active methylene compound, while the acid can facilitate the dehydration of the aldol intermediate.

  • Solvent: Toluene or ethanol are suitable solvents. Toluene allows for the azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the condensed product.

  • Active Methylene Compound: Malonic acid, ethyl cyanoacetate, or diethyl malonate are excellent choices, offering different functionalities in the final product.

Protocol 1: Synthesis of (E)-2-cyano-3-(2-chloro-5-ethoxy-4-methoxyphenyl)acrylic acid

  • Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 eq), cyanoacetic acid (1.1 eq), and piperidine (0.1 eq) in 30 mL of ethanol.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, the product often precipitates. If not, reduce the solvent volume under reduced pressure. Pour the reaction mixture into 50 mL of cold water and acidify with 1M HCl to a pH of ~2 to precipitate the product fully.

  • Purification: Filter the solid precipitate, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture will yield the purified product.

B. Reductive Amination: A Gateway to Bioactive Amines

Reductive amination provides a direct route to secondary and tertiary amines, which are prevalent motifs in drug molecules. The reaction proceeds via the formation of a Schiff base (imine) intermediate, which is then reduced in situ.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice. It is mild enough not to reduce the aldehyde in the presence of the amine but is reactive enough to reduce the protonated imine intermediate. This selectivity minimizes side reactions. Other reagents like sodium cyanoborohydride can also be used, but STAB is often preferred for its lower toxicity.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with the reducing agent and effectively dissolve the reactants.

  • Acid Catalyst: A small amount of acetic acid is often added to catalyze imine formation.

Protocol 2: Synthesis of N-benzyl-1-(2-chloro-5-ethoxy-4-methoxyphenyl)methanamine

  • Imine Formation: To a solution of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 eq) and benzylamine (1.05 eq) in 25 mL of DCM, add 2-3 drops of glacial acetic acid. Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Be cautious of initial effervescence.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the starting aldehyde.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

III. Leveraging the Chloro Substituent: Cross-Coupling and SNAr Reactions

The chloro group provides a handle for more advanced synthetic transformations, enabling the introduction of new carbon or heteroatom substituents onto the aromatic ring.

A. Suzuki-Miyaura Cross-Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura reaction is a powerful tool for creating biaryl structures, which are common in pharmaceuticals and organic electronics. The reaction couples the aryl chloride with an organoboron species in the presence of a palladium catalyst.

Causality of Experimental Choices:

  • Palladium Catalyst: A modern palladium catalyst system, such as Pd(dppf)Cl₂ or one employing a Buchwald-type phosphine ligand (e.g., SPhos, XPhos), is recommended for the coupling of an electron-rich aryl chloride. These catalysts are highly active and can overcome the lower reactivity of aryl chlorides compared to bromides or iodides.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is required to activate the boronic acid.

  • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 3: Synthesis of 5-ethoxy-4-methoxy-2-phenylbenzaldehyde

  • Reagent Setup: To a Schlenk flask, add 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 eq), phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed 3:1 mixture of dioxane and water.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography on silica gel.

G cluster_aldehyde_reactions Aldehyde Reactions cluster_chloro_reactions Chloro Group Reactions start 2-Chloro-5-ethoxy-4-methoxybenzaldehyde knoevenagel Knoevenagel Condensation start->knoevenagel + Active Methylene reductive_amination Reductive Amination start->reductive_amination + Amine, Reducing Agent wittig Wittig Reaction start->wittig + Phosphonium Ylide suzuki Suzuki Coupling start->suzuki + Boronic Acid, Pd Catalyst buchwald Buchwald-Hartwig Amination start->buchwald + Amine, Pd Catalyst snar SNA start->snar + Strong Nucleophile

Caption: Synthetic pathways from 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

IV. Quantitative Data Summary

While specific yield data for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is not available in the literature, the following table provides representative yields for analogous reactions with structurally similar substituted benzaldehydes. This data serves as a benchmark for what researchers might expect.

Reaction TypeSubstrate ExampleReagentsProductRepresentative Yield (%)Reference
Knoevenagel Condensation 2-Hydroxy-5-methoxybenzaldehydeMalononitrile, Piperidine2-imino-6-methoxy-2H-1-benzopyran-3-carbonitrileHigh[1]
Reduction 2-Hydroxy-5-methoxybenzaldehydeNaBH₄, Ethanol2-hydroxy-5-methoxybenzyl alcoholHigh[1]
Aldol Condensation p-AnisaldehydeAcetone, KOH4-(4'-methoxyphenyl)-3-buten-2-oneNot specified, but successful[2]
Oxidation 4-Methoxybenzyl alcoholaq. NaClO4-MethoxybenzaldehydeHigh (in microdroplets)[3]
O-Alkylation 2-Hydroxy-5-methoxybenzaldehydeAlkyl halides, Base2-Alkoxy-5-methoxybenzaldehydesHigh[4]

V. Safety and Handling

As with all substituted benzaldehydes and chlorinated aromatic compounds, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Toxicity: While specific data for this compound is unavailable, related compounds like 2-chloro-4-methoxybenzaldehyde are classified as harmful if swallowed and toxic to aquatic life.[5] Assume similar hazards.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

VI. Conclusion

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a promising scaffold for chemical innovation. Its multifunctionality allows for a diverse range of chemical transformations, from simple aldehyde derivatizations to complex cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to confidently design and execute synthetic strategies, paving the way for the discovery of novel molecules with valuable applications. The key to success lies in a thorough understanding of the electronic interplay of its functional groups and the careful selection of reaction conditions to achieve the desired chemo- and regioselectivity.

References

  • Wynberg, H., & Meijer, E. W. (2005). The Reimer–Tiemann Reaction. Organic Reactions, 1-36. Available at: [Link]

  • Katritzky, A. R., et al. (2000). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. ARKIVOC, 2000(6), 868-875. Available at: [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • The Good Scents Company. (n.d.). 4-methoxysalicylaldehyde. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-hydroxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • Scribd. (n.d.). Aldol Condensation Reaction Exp 10. Available at: [Link]

  • Liu, C., et al. (2019). Synthesis of 4-methoxybenzaldehyde 8 by a two-phase oxidation reaction... ResearchGate. Available at: [Link]

  • Magritek. (n.d.). The Aldol Condensation. Application Note. Available at: [Link]

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  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

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Application

Application Notes and Protocols: Nucleophilic Addition to 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Abstract This document provides a comprehensive technical guide for performing nucleophilic addition reactions on 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing nucleophilic addition reactions on 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide delves into the underlying chemical principles governing the reactivity of this substituted benzaldehyde, offering detailed, field-proven protocols for common nucleophilic additions, including Grignard, organolithium, and Wittig reactions. By explaining the causality behind experimental choices and incorporating self-validating systems within the protocols, this note aims to ensure both scientific integrity and successful experimental outcomes.

Introduction: Understanding the Substrate

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with a unique electronic and steric profile that dictates its reactivity towards nucleophiles. The carbonyl group is the primary site of electrophilicity, making it susceptible to attack by electron-rich species. However, the nature and position of the substituents on the benzene ring significantly modulate this reactivity.

  • Electronic Effects: The chlorine atom at the ortho position is an electron-withdrawing group by induction, which should enhance the electrophilicity of the carbonyl carbon. Conversely, the ethoxy and methoxy groups at the meta and para positions are electron-donating through resonance, which tends to decrease the electrophilicity of the carbonyl carbon by delocalizing electron density into the aromatic ring.[1][2] The interplay of these opposing electronic effects is a critical consideration in predicting reaction outcomes.

  • Steric Hindrance: The presence of the ortho-chloro substituent introduces steric hindrance around the carbonyl group, which can impede the approach of bulky nucleophiles. This steric factor often influences the choice of nucleophile and reaction conditions.

Aromatic aldehydes, in general, are less reactive towards nucleophilic addition than their aliphatic counterparts due to the resonance stabilization of the carbonyl group with the benzene ring.[3]

General Mechanism of Nucleophilic Addition

The fundamental mechanism for nucleophilic addition to an aldehyde involves a two-step process.[1] First, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate.[1] In this step, the hybridization of the carbonyl carbon changes from sp² to sp³. The second step involves the protonation of the resulting alkoxide to yield the final alcohol product.[1]

dot digraph "Nucleophilic Addition Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} } Caption: General mechanism of nucleophilic addition to an aldehyde.

Experimental Protocols

Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.

Grignard Addition: Synthesis of a Secondary Alcohol

Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily add to aldehydes to form secondary alcohols after an acidic workup.[4] The reaction must be carried out under anhydrous conditions as Grignard reagents are strong bases and will react with water.[5]

Protocol: Addition of Ethylmagnesium Bromide

  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of dry nitrogen.

  • Reagent Preparation: In the reaction flask, place 1.0 equivalent of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde dissolved in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Grignard Addition: To the stirred solution, add 1.1 equivalents of ethylmagnesium bromide solution (commercially available or freshly prepared) dropwise via the dropping funnel at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. The aqueous layer is then extracted with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

ReagentMolar Eq.Purpose
2-Chloro-5-ethoxy-4-methoxybenzaldehyde1.0Substrate
Ethylmagnesium Bromide1.1Nucleophile
Anhydrous Diethyl Ether/THF-Solvent
Saturated aq. NH₄Cl-Quenching agent

dot digraph "Grignard_Reaction_Workflow" { graph [fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} } Caption: Workflow for the Grignard addition to 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Organolithium Addition: A More Reactive Approach

Organolithium reagents (RLi) are generally more reactive than Grignard reagents and are also excellent nucleophiles for addition to aldehydes.[6][7] Similar to Grignard reagents, they are strong bases and require anhydrous reaction conditions.[5]

Protocol: Addition of n-Butyllithium

  • Apparatus Setup: Follow the same flame-dried apparatus setup as for the Grignard reaction under a nitrogen atmosphere.

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Organolithium Addition: Slowly add 1.1 equivalents of n-butyllithium solution (typically in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction at -78 °C with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and follow the same extraction and purification procedure as described for the Grignard reaction.

ReagentMolar Eq.Purpose
2-Chloro-5-ethoxy-4-methoxybenzaldehyde1.0Substrate
n-Butyllithium1.1Nucleophile
Anhydrous THF-Solvent
Saturated aq. NH₄Cl-Quenching agent
Wittig Reaction: Olefination of the Carbonyl Group

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[8] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[8] The stereochemical outcome (E/Z selectivity) of the alkene product depends on the nature of the ylide used.[9]

Protocol: Synthesis of an Alkene using a Non-stabilized Ylide

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under nitrogen, suspend 1.1 equivalents of methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add 1.1 equivalents of a strong base such as n-butyllithium or sodium hydride dropwise.

    • Stir the resulting orange-red mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Aldehyde Addition:

    • Cool the ylide solution to -78 °C.

    • Add a solution of 1.0 equivalent of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde in anhydrous THF dropwise.

  • Reaction Progression:

    • After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction with water.

    • Extract the product with diethyl ether or a mixture of hexanes and ethyl acetate.

    • The triphenylphosphine oxide byproduct can often be removed by filtration or column chromatography.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude alkene by column chromatography.

ReagentMolar Eq.Purpose
Methyltriphenylphosphonium bromide1.1Ylide precursor
n-Butyllithium or NaH1.1Base for ylide generation
2-Chloro-5-ethoxy-4-methoxybenzaldehyde1.0Substrate
Anhydrous THF-Solvent

dot digraph "Wittig_Reaction_Mechanism" { graph [fontname="Arial", fontsize=10]; node [fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} } Caption: Simplified mechanism of the Wittig reaction.

Troubleshooting and Key Considerations

  • Low Yields in Grignard/Organolithium Reactions: This is often due to the presence of moisture or other acidic protons in the reaction system. Ensure all glassware is rigorously dried and solvents are anhydrous. The quality of the organometallic reagent is also crucial.

  • Side Reactions: The strong basicity of Grignard and organolithium reagents can lead to deprotonation at sites other than the desired nucleophilic addition, especially if there are acidic protons elsewhere in the molecule.

  • Incomplete Wittig Reaction: The ylide may not have formed completely. Ensure the base used is sufficiently strong and the reaction time for ylide formation is adequate. The reactivity of the aldehyde can also be a factor.

  • Purification Challenges: The triphenylphosphine oxide byproduct from the Wittig reaction can sometimes be difficult to separate from the desired alkene. Multiple chromatographic purifications or alternative workup procedures may be necessary.

Conclusion

The nucleophilic addition to 2-Chloro-5-ethoxy-4-methoxybenzaldehyde provides a versatile platform for the synthesis of a variety of functionalized molecules. A thorough understanding of the electronic and steric effects of the substituents is paramount for predicting reactivity and selecting appropriate reaction conditions. The protocols outlined in this application note for Grignard, organolithium, and Wittig reactions provide a solid foundation for researchers to successfully carry out these transformations. Careful attention to experimental detail, particularly the maintenance of anhydrous conditions for organometallic reactions, is critical for achieving high yields and purity.

References

  • National Center for Biotechnology Information. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In NCERT Class XII Chemistry. Retrieved from [Link]

  • Chad's Prep. (2021, March 30). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes | Organic Chemistry. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. PubChem. Retrieved from [Link]

  • LibreTexts Chemistry. (2019, December 30). 13.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 22). Grignard and Organolithium Reagents. Retrieved from [Link]

  • Quora. (2018, October 31). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal? Retrieved from [Link]

  • OCEM. (2019, August 9). 10.05 Additions of Organolithiums and Grignard Reagents to Ketohydes. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols. Retrieved from [Link]

  • The Chemistry Catalyst. (2025, November 8). UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, December 2). Comparing reactivity of benzaldehyde and 2-butanone for nucleophilic addition. Retrieved from [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Chloro-5-Methoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2017, October). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

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Method

The Strategic Application of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde in the Synthesis of Advanced Kinase Inhibitors

Introduction: The Architectural Significance of Substituted Benzaldehydes in Modern Drug Discovery In the landscape of medicinal chemistry, the rational design of small molecule inhibitors targeting protein kinases remai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of Substituted Benzaldehydes in Modern Drug Discovery

In the landscape of medicinal chemistry, the rational design of small molecule inhibitors targeting protein kinases remains a cornerstone of modern therapeutic development. The specificity and potency of these inhibitors are profoundly influenced by the intricate three-dimensional arrangement of substituents on their core scaffolds. Polysubstituted benzaldehydes, such as 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, represent a class of highly valuable, yet under-documented, starting materials. Their utility lies in the precise presentation of electronic and steric features that can be exploited to achieve high-affinity interactions with the kinase ATP-binding site. The strategic placement of chloro, ethoxy, and methoxy groups on the phenyl ring allows for a nuanced modulation of the molecule's properties, including serving as hydrogen bond acceptors, directing molecular conformation, and influencing metabolic stability.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective application of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde as a key architectural element in the synthesis of next-generation kinase inhibitors. While direct literature citing this specific molecule is sparse, its true potential can be expertly extrapolated from the established synthetic routes of structurally analogous, clinically significant compounds, such as the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib (LDK378).[1][2] By analyzing the synthetic strategies employed for Ceritinib, we can delineate a robust and field-proven roadmap for the utilization of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde in the construction of novel 2,4-diaminopyrimidine-based kinase inhibitors.

Physicochemical Properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction design and optimization. The following table summarizes the key computed and anticipated properties of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₃Computed
Molecular Weight 214.64 g/mol Computed
Appearance Anticipated to be a white to off-white solid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone)
IUPAC Name 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Synthetic Roadmap: From Substituted Benzene to a Kinase Inhibitor Scaffold

The following section outlines a validated, multi-step synthetic strategy to illustrate the application of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde in the synthesis of a hypothetical, yet medicinally relevant, 2,4-diaminopyrimidine kinase inhibitor. This pathway is adapted from the well-established synthesis of Ceritinib and related compounds, providing a high degree of confidence in the proposed transformations.[1][3]

Overall Synthetic Workflow

The proposed pathway initiates with the synthesis of the target aldehyde via a Vilsmeier-Haack reaction, a classic and reliable method for the formylation of electron-rich aromatic rings.[4][5] The resulting 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is then subjected to a base-catalyzed condensation to form a key chalcone intermediate. This intermediate possesses the requisite functionality for the final, pivotal cyclocondensation with guanidine to construct the privileged 2-aminopyrimidine scaffold, a common core in a multitude of kinase inhibitors.[6][7][8]

G A 1-Chloro-4-ethoxy-2-methoxybenzene C 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (Target Aldehyde) A->C Formylation B Vilsmeier-Haack Reagent (POCl₃, DMF) E Chalcone Intermediate C->E Claisen-Schmidt Condensation D Substituted Acetophenone G 2-Amino-4-(substituted)-5-(2-chloro-5-ethoxy-4-methoxyphenyl)pyrimidine (Kinase Inhibitor Scaffold) E->G Cyclocondensation F Guanidine Hydrochloride

Caption: Proposed synthetic workflow from a substituted benzene to a 2-aminopyrimidine kinase inhibitor scaffold.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the key transformations in the proposed synthetic pathway. These protocols are based on established and cited procedures for analogous reactions, ensuring a high probability of success.

Protocol 1: Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde via Vilsmeier-Haack Reaction

Rationale: The Vilsmeier-Haack reaction is a highly effective method for the formylation of electron-rich aromatic systems.[9] The electron-donating nature of the ethoxy and methoxy groups on the starting benzene ring activates it towards electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion), leading to the regioselective introduction of a formyl group.

Reaction Scheme:

G cluster_reagents reactant1 1-Chloro-4-ethoxy-2-methoxybenzene product 2-Chloro-5-ethoxy-4-methoxybenzaldehyde reactant1->product reagents 1. POCl₃, DMF 2. H₂O, Workup

Caption: Vilsmeier-Haack formylation to synthesize the target aldehyde.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Addition of Starting Material: Dissolve 1-Chloro-4-ethoxy-2-methoxybenzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Hydrolysis and Neutralization: Stir the aqueous mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt intermediate. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

Protocol 2: Synthesis of a Chalcone Intermediate via Claisen-Schmidt Condensation

Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds by reacting an aldehyde with a ketone in the presence of a base. This reaction will create the α,β-unsaturated ketone (chalcone) system, which is the necessary precursor for the subsequent pyrimidine ring formation.

Reaction Scheme:

G cluster_reagents reactant1 2-Chloro-5-ethoxy-4-methoxybenzaldehyde product Chalcone Intermediate reactant2 + Substituted Acetophenone reactant2->product reagents NaOH or KOH Ethanol/Water

Caption: Claisen-Schmidt condensation to form the chalcone intermediate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (1 equivalent) and a substituted acetophenone (e.g., 4'-methylacetophenone, 1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (NaOH, 2-3 equivalents) dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 4-6 hours. The reaction progress can be monitored by TLC. In many cases, the product will precipitate out of the solution.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol. If no precipitate forms, pour the reaction mixture into cold water and acidify with dilute HCl to induce precipitation.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure product.

Protocol 3: Synthesis of a 2-Aminopyrimidine Kinase Inhibitor Scaffold

Rationale: The cyclocondensation of a chalcone (or a related 1,3-dicarbonyl precursor) with guanidine is a classic and highly efficient method for the synthesis of 2-aminopyrimidines.[10][11] This reaction proceeds through a series of addition and condensation steps to form the stable heterocyclic ring system that is central to many kinase inhibitors.

Reaction Scheme:

G cluster_reagents reactant1 Chalcone Intermediate product 2-Aminopyrimidine Scaffold reactant2 + Guanidine Hydrochloride reactant2->product reagents Base (e.g., NaOEt) Ethanol, Reflux

Caption: Cyclocondensation with guanidine to form the 2-aminopyrimidine core.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the chalcone intermediate (1 equivalent) and guanidine hydrochloride (1.5 equivalents).

  • Solvent and Base: Add absolute ethanol as the solvent, followed by a solution of sodium ethoxide in ethanol (2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue, and the crude product will often precipitate. Collect the solid by vacuum filtration.

  • Purification: The crude 2-aminopyrimidine can be purified by column chromatography on silica gel or by recrystallization to afford the final product. This scaffold can then be further functionalized as demonstrated in the synthesis of Ceritinib.[1]

Conclusion and Future Outlook

While 2-Chloro-5-ethoxy-4-methoxybenzaldehyde may not be a widely cataloged reagent, its structural features make it a highly promising, custom-designed building block for the synthesis of sophisticated kinase inhibitors. By leveraging established synthetic transformations such as the Vilsmeier-Haack reaction and cyclocondensation with guanidine, this aldehyde can be efficiently converted into a 2-aminopyrimidine scaffold. The specific substitution pattern of the phenyl ring—a chloro atom for potential halogen bonding or as a synthetic handle, and the ethoxy and methoxy groups for tuning solubility and engaging in hydrogen bonding—provides medicinal chemists with a powerful tool for optimizing ligand-protein interactions. The protocols and synthetic strategies outlined herein, grounded in the successful synthesis of clinical candidates like Ceritinib, offer a clear and reliable pathway for the integration of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde into modern drug discovery programs.

References

  • Marsilje, T. H., Pei, W., Chen, B., Lu, W., Uno, T., Jin, Y., ... & Michellys, P. Y. (2013). Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. Journal of Medicinal Chemistry, 56(14), 5675–5690. [Link]

  • Google Patents. (2016). CN105777616A - Ceritinib synthesis intermediate and preparation method thereof.
  • Hou, Y., Zhao, Y., Liu, J., Sun, Y., Wang, Y., Zhang, Y., ... & Zhao, Y. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Bioorganic Chemistry, 148, 107454. [Link]

  • Kappe, C. O. (2000). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Molecules, 5(12), 139-157. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2013). Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. MedChemComm, 4(3), 447-452. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved January 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. Retrieved January 27, 2026, from [Link]

  • Anderson, M., et al. (2009). 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization. Bioorganic & Medicinal Chemistry Letters, 19(15), 4247-4250. [Link]

  • Chen, J., Jiang, C., & Wang, S. (2013). LDK378: a promising next-generation ALK inhibitor. Targeted Oncology, 8(4), 253-255. [Link]

  • Al-Iraqi, M. A., & Al-Mulla, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1367. [Link]

  • Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1845-1854. [Link]

  • Radi, M., et al. (2011). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Arkivoc, 2011(8), 149-160. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 27, 2026, from [Link]

  • El-Faham, A., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]

  • Martinez-Vargas, A., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7621. [Link]

  • Kumar, A., et al. (2023). Guanidine hydrochloride (GuHCl)-catalysed microwave-mediated solvent- and metal-free synthesis of pyrimido[1,2-a]benzimidazole from aryl aldehyde and aryl methyl ketone. Green Chemistry, 25(11), 4381-4386. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 27, 2026, from [Link]

  • Wang, S., et al. (2015). Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9. MedChemComm, 6(11), 1989-1995. [Link]

  • Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde. Journal of Chemical and Pharmaceutical Research, 5(7), 187-191. [Link]

  • Gangjee, A., et al. (2012). Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 55(24), 11003-11019. [Link]

  • O'Hare, T., et al. (2004). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(10), 2577-2581. [Link]

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  • Marsilje, T. H., et al. (2013). Synthesis, Structure-Activity Relationships and In Vivo Efficacy of the Novel Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor LDK378 Currently In Phase 1 and 2 Clinical Trials. ResearchGate. [Link]

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Application

Cross-coupling reactions involving 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of palladium-catalyzed cross-coupling reactions using 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. This substituted benzaldehyde is a valuable building block, featuring a reactive chloride, an aldehyde handle for further derivatization, and two electron-donating alkoxy groups that influence the electronic properties of the aromatic ring. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into reaction optimization. We present detailed, self-validating protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, supported by mechanistic diagrams and troubleshooting advice to empower users to achieve reliable and high-yielding synthetic outcomes.

Introduction: The Strategic Value of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a polysubstituted aromatic compound poised for complex molecule synthesis. The strategic placement of its functional groups offers a hierarchical platform for synthetic diversification:

  • Aryl Chloride (C-Cl): The focal point for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. Its reactivity is modulated by the surrounding electron-donating groups, making it less reactive than corresponding bromides or iodides but still a viable substrate with modern catalyst systems.

  • Aldehyde (-CHO): A versatile functional group that can be readily transformed into a wide array of other functionalities through olefination, reduction, oxidation, or reductive amination.

  • Alkoxy Groups (-OEt, -OMe): These electron-donating groups increase the electron density of the phenyl ring, influencing the oxidative addition step in the catalytic cycle. They are also key structural motifs in many biologically active molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful transformations in modern organic synthesis, allowing for the precise construction of complex molecular architectures under mild conditions.[1] This guide focuses on three cornerstone reactions for the functionalization of the C-Cl bond on this substrate.

General Laboratory Best Practices for Cross-Coupling Reactions

To ensure reproducibility and maximize success, a set of universal precautions should be adopted for all palladium-catalyzed reactions.

  • Inert Atmosphere: Many palladium(0) catalytic species and some reagents are sensitive to oxygen. Reactions should be assembled in a glovebox or on a Schlenk line under an inert atmosphere (e.g., argon or nitrogen). This involves using oven-dried glassware and employing proper evacuation and backfilling cycles.

  • Solvent Purity: The use of anhydrous, degassed solvents is critical. Residual water can hydrolyze reagents and interfere with the catalytic cycle, while dissolved oxygen can oxidize the active Pd(0) catalyst.

  • Reagent Quality: The purity of starting materials, bases, and ligands is paramount. Impurities can poison the catalyst or lead to undesirable side reactions.

  • Catalyst Handling: Modern palladium precatalysts are often designed for air stability, simplifying reaction setup. However, once the active Pd(0) species is generated in solution, it is typically air-sensitive.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a highly versatile method for creating biaryl structures by coupling an organoboron reagent with an organic halide.[2][3] For an electron-rich aryl chloride like 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, the choice of ligand is critical to facilitate the challenging oxidative addition step.

Causality Behind Component Selection
  • Catalyst System: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized ligand is often superior to older catalysts like Pd(PPh₃)₄ for aryl chlorides. We recommend using a bulky, electron-rich biaryl phosphine ligand such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). This class of ligands promotes the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is essential for cleaving the strong C-Cl bond.[4]

  • Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective without promoting significant aldehyde side reactions. Cesium carbonate (Cs₂CO₃) is a stronger, more soluble alternative if reactivity is low.[4]

  • Solvent: A mixture of an organic solvent like toluene or 1,4-dioxane with water is common. Water aids in dissolving the inorganic base and facilitates the boronate complex formation required for transmetalation.

Experimental Protocol: Synthesis of 5-ethoxy-4-methoxy-2-(p-tolyl)benzaldehyde

Reaction Setup:

  • To an oven-dried Schlenk tube, add 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv., e.g., 214.6 mg, 1.0 mmol), 4-methylphenylboronic acid (1.2 equiv., 163.0 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 equiv., 424.6 mg, 2.0 mmol).

  • In a separate vial, prepare the catalyst premix: add Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv., 4.5 mg, 0.02 mmol) and SPhos (0.04 equiv., 16.4 mg, 0.04 mmol) to 2 mL of degassed toluene. Stir for 5 minutes until a homogeneous solution forms.

  • Add the catalyst premix to the Schlenk tube containing the solids.

  • Add an additional 3 mL of degassed toluene and 1 mL of degassed water.

  • Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).

Reaction Conditions:

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir the reaction vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under a positive pressure of argon.

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Suzuki-Miyaura Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Standard, reliable precursor to Pd(0).
Ligand SPhos (4 mol%)Bulky, electron-rich ligand for activating aryl chlorides.
Boronic Acid Arylboronic Acid (1.2 equiv.)Slight excess ensures complete consumption of the limiting halide.
Base K₃PO₄ (2.0 equiv.)Effective for transmetalation with minimal side reactions.
Solvent Toluene/H₂O (5:1)Biphasic system to dissolve both organic and inorganic reagents.
Temperature 100-110 °CElevated temperature is necessary for the oxidative addition to the C-Cl bond.
Time 12-24 hTypical duration; monitor for completion.
Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition pd2_complex->pd0 Reductive Elimination pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation Transmetalation pd2_biaryl->pd2_complex Transmetalation product Ar-Ar' (Product) pd2_biaryl->product reductive_elimination Reductive Elimination aryl_halide Ar-Cl (Substrate) aryl_halide->pd0 boronic_acid Ar'B(OH)₂ + Base boronic_acid->pd2_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[5][6] This reaction traditionally uses a dual-catalyst system of palladium and a copper(I) salt.[7]

Causality Behind Component Selection
  • Palladium Catalyst: A standard catalyst like Pd(PPh₃)₂Cl₂ or a combination of a Pd(0) source and PPh₃ is often sufficient. The reactivity of the alkyne partner can sometimes compensate for the less reactive aryl chloride.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst. It reacts with the terminal alkyne and the base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex. A major drawback can be the formation of alkyne homocoupling (Glaser coupling) products.[8] Modern copper-free protocols exist but may require more specialized ligands or conditions.

  • Base: An amine base such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is typically used. It serves both to neutralize the HX by-product and as the solvent.

  • Alkyne Partner: Terminal alkynes are used directly. For gaseous alkynes like acetylene, in-situ generation or the use of a protected surrogate like trimethylsilylacetylene is a practical strategy.[5]

Experimental Protocol: Synthesis of 2-((4-hydroxyphenyl)ethynyl)-5-ethoxy-4-methoxybenzaldehyde

Reaction Setup:

  • To an oven-dried Schlenk tube, add 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv., 214.6 mg, 1.0 mmol), 4-ethynylphenol (1.1 equiv., 130.0 mg, 1.1 mmol), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.03 equiv., 21.0 mg, 0.03 mmol), and Copper(I) iodide (CuI, 0.05 equiv., 9.5 mg, 0.05 mmol).

  • Seal the tube with a septum. Evacuate and backfill with argon (repeat this cycle three times).

  • Using a syringe, add 5 mL of degassed triethylamine (Et₃N) and 2 mL of degassed THF.

Reaction Conditions:

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.

Work-up and Purification:

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with dilute aqueous HCl (1M, 10 mL) to remove residual amine, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Sonogashira Coupling Parameters
ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)A standard, commercially available catalyst for Sonogashira reactions.
Copper Co-catalyst CuI (5 mol%)Facilitates the formation of the copper acetylide for transmetalation.
Alkyne Terminal Alkyne (1.1 equiv.)Slight excess drives the reaction to completion.
Base/Solvent Et₃N / THFEt₃N acts as both base and solvent; THF improves solubility.
Temperature 60 °CMild heating is usually sufficient.
Time 2-6 hTypically faster than Suzuki couplings for aryl chlorides.
Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Cl pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_alkynyl Ar-Pd(II)L₂-C≡CR pd2_complex->pd2_alkynyl Transmetalation pd2_alkynyl->pd0 Reductive Elimination cu_halide CuCl pd2_alkynyl->cu_halide product Ar-C≡CR (Product) pd2_alkynyl->product cu_acetylide Cu-C≡CR cu_acetylide->pd2_complex Transfers Acetylide alkyne H-C≡CR + Base alkyne->cu_acetylide cu_halide->alkyne Base

Caption: Interlinked Palladium and Copper cycles in the Sonogashira reaction.

Buchwald-Hartwig Amination: Assembling C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation that is fundamental in pharmaceutical and materials chemistry.[9] The reaction couples an aryl halide with a primary or secondary amine.[10]

Causality Behind Component Selection
  • Catalyst System: Similar to Suzuki coupling of aryl chlorides, this reaction requires a highly active catalyst system. A palladium precatalyst like G3-XPhos or a combination of Pd₂(dba)₃ and a bulky biaryl phosphine ligand (e.g., XPhos, RuPhos) is recommended. These ligands facilitate both the oxidative addition and the final reductive elimination step.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common choice. It is strong enough to deprotonate the amine (or the N-H of the intermediate complex) but is too bulky to act as a competing nucleophile. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard choices.

Experimental Protocol: Synthesis of N-benzyl-5-ethoxy-4-methoxy-2-aminobenzaldehyde

Reaction Setup:

  • In a glovebox, add 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (1.0 equiv., 214.6 mg, 1.0 mmol), Sodium tert-butoxide (NaOt-Bu, 1.4 equiv., 134.5 mg, 1.4 mmol), and the appropriate Pd/ligand precatalyst (e.g., XPhos Pd G3, 0.02 equiv., 16.9 mg, 0.02 mmol) to an oven-dried Schlenk tube.

  • Add 5 mL of anhydrous, degassed toluene.

  • Add benzylamine (1.2 equiv., 131 µL, 1.2 mmol) via syringe.

  • Seal the tube, remove from the glovebox, and connect to a Schlenk line.

Reaction Conditions:

  • Place the sealed tube in a preheated oil bath at 100-110 °C.

  • Stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Carefully quench the reaction by adding water (10 mL).

  • Separate the layers and wash the organic phase with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Buchwald-Hartwig Amination Parameters
ParameterRecommended ConditionRationale
Pd Precatalyst XPhos Pd G3 (2 mol%)Air-stable, highly active precatalyst for C-N coupling.
Amine Primary or Secondary Amine (1.2 equiv.)Slight excess is typical.
Base NaOt-Bu (1.4 equiv.)Strong, non-nucleophilic base essential for the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous, non-protic solvent.
Temperature 100-110 °CRequired for aryl chloride activation.
Time 12-24 hMonitor for completion.
Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L (Active Catalyst) pd2_complex Ar-Pd(II)L-Cl pd0->pd2_complex Oxidative Addition pd2_amido [Ar-Pd(II)L(NHR₂)]⁺Cl⁻ pd2_complex->pd2_amido Amine Coordination pd2_amido_neutral Ar-Pd(II)L(NR₂) pd2_amido->pd2_amido_neutral Deprotonation pd2_amido_neutral->pd0 Reductive Elimination product Ar-NR₂ (Product) pd2_amido_neutral->product aryl_halide Ar-Cl aryl_halide->pd0 amine HNR₂ amine->pd2_complex base Base base->pd2_amido

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

References

  • PubChem. (n.d.). 2-Ethoxy-5-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Ghanam, A. M. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes. Retrieved from [Link]

  • Wang, Z., et al. (2016). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Kempe, R., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved from [Link]

  • Rathi, S. S., et al. (2021). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2023). Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-5-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. Retrieved from [Link]

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Method

Application Note: Synthesis of Substituted Stilbenes via the Wittig Reaction with 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Introduction: The Strategic Importance of the Wittig Reaction The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes with a high degree of regiocontrol.[1][3] The C=C bond is formed precisely where the carbonyl group was located, making it an invaluable tool for complex molecule synthesis.[4]

This application note provides a comprehensive, field-tested protocol for the synthesis of a substituted stilbene derivative starting from 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. Stilbenes and their analogs are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] The procedure is divided into two primary stages: the preparation of the necessary phosphonium salt and the subsequent Wittig olefination. We will delve into the causality behind each step, offering insights to ensure reproducibility and high yield.

The Underlying Mechanism: From Ylide to Alkene

The Wittig reaction proceeds through a well-understood pathway involving a phosphorus ylide, a species with adjacent positive and negative charges.[7] The entire process can be conceptualized in two key phases:

  • Ylide Formation: The process begins with the synthesis of an alkyltriphenylphosphonium salt, typically via an SN2 reaction between triphenylphosphine and an alkyl halide.[3][4] This salt possesses acidic protons on the carbon adjacent to the phosphorus atom. Treatment with a strong base deprotonates this carbon, generating the nucleophilic phosphorus ylide (also known as a phosphorane).[3][7][8] The choice of base is critical and depends on the acidity of the phosphonium salt; strong bases like sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly employed for non-stabilized ylides.[9][10]

  • Olefin-Forming Reaction: The carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[3] This initially forms a betaine intermediate, which rapidly collapses into a four-membered ring structure called an oxaphosphetane.[1][11] The thermodynamic driving force of the reaction is the decomposition of this intermediate, which fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the exceptionally stable phosphorus-oxygen double bond in triphenylphosphine oxide makes this final step essentially irreversible.[11]

Wittig_Mechanism General Mechanism of the Wittig Reaction Ylide Phosphorus Ylide (R'₂C⁻-P⁺Ph₃) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R-CH=CR'₂) Oxaphosphetane->Alkene [2+2] Cycloreversion TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: The Wittig reaction mechanism.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process checks and detailed purification steps. All operations should be conducted in a fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)EquivalentsNotes
Part A: Phosphonium Salt Synthesis
Benzyl chloride126.581.32 mL11.51.05Lachrymator, handle with care.
Triphenylphosphine (PPh₃)262.292.88 g11.01.0
Toluene-25 mL--Anhydrous grade recommended.
Part B: Wittig Reaction
Benzyltriphenylphosphonium chloride388.873.89 g10.01.0Product from Part A, dried under vacuum.
Sodium Hydride (NaH), 60% in oil40.00 (as 100%)0.44 g11.01.1Highly reactive with water.
Tetrahydrofuran (THF)-50 mL + 10 mL--Anhydrous, inhibitor-free.
2-Chloro-5-ethoxy-4-methoxybenzaldehyde214.652.15 g10.01.0
Part A: Synthesis of Benzyltriphenylphosphonium Chloride

Rationale: This standard SN2 reaction forms the precursor for the ylide. Toluene is a suitable solvent that allows for heating to drive the reaction to completion. The product will precipitate upon cooling.

  • Combine triphenylphosphine (2.88 g, 11.0 mmol) and toluene (25 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Stir the mixture to dissolve the triphenylphosphine.

  • Carefully add benzyl chloride (1.32 mL, 11.5 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. A white precipitate will form as the reaction progresses.

  • After 4 hours, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, washing the cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the resulting white powder (benzyltriphenylphosphonium chloride) in a vacuum oven overnight. The yield should be nearly quantitative.

Part B: Wittig Reaction and Olefination

Rationale: This part requires strictly anhydrous and inert conditions. Sodium hydride is a strong base that deprotonates the phosphonium salt to form the bright orange/red ylide in situ.[8][12] THF is the solvent of choice as it is aprotic and effectively solvates the intermediates.[1] The aldehyde is added at a reduced temperature to control the exothermic reaction.

  • Setup: Assemble a 250 mL three-neck round-bottom flask, oven-dried and cooled under a stream of dry nitrogen. Equip the flask with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer.

  • Ylide Generation:

    • Under a positive flow of nitrogen, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol) to the flask.

    • Wash the mineral oil from the NaH by adding anhydrous hexane (10 mL), stirring for 2 minutes, stopping the stirring, and carefully removing the hexane via a cannula. Repeat this wash once more.

    • Add anhydrous THF (50 mL) to the washed NaH.

    • Add the dried benzyltriphenylphosphonium chloride (3.89 g, 10.0 mmol) to the stirred suspension in one portion.

    • Stir the mixture at room temperature. The solution will gradually develop a characteristic deep orange or reddish color, indicating ylide formation. Hydrogen gas will evolve; ensure it is safely vented. Allow the ylide to form over 1 hour.

  • Reaction with Aldehyde:

    • While the ylide is forming, dissolve 2-Chloro-5-ethoxy-4-methoxybenzaldehyde (2.15 g, 10.0 mmol) in anhydrous THF (10 mL) in a separate dry flask.

    • Cool the ylide solution to 0 °C using an ice bath.

    • Slowly add the aldehyde solution to the ylide dropwise via syringe over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

    • Upon addition, the color of the ylide will fade. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has been consumed.

Workup and Purification

Rationale: The workup is designed to quench any remaining reactive species and to separate the organic product from inorganic salts and the bulk of the triphenylphosphine oxide byproduct.[13] Column chromatography is essential for isolating the pure stilbene derivative from the triphenylphosphine oxide.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to aid in phase separation and remove residual water.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude solid/oil.

  • Purification:

    • The crude product is a mixture of the desired stilbene and triphenylphosphine oxide. Purify this mixture using flash column chromatography on silica gel.

    • A gradient elution system, starting with 100% hexanes and gradually increasing the polarity to 95:5 Hexane:Ethyl Acetate, is typically effective. The less polar stilbene product will elute before the more polar triphenylphosphine oxide.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product.

Characterization

Confirm the identity and purity of the isolated product using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and stereochemistry (E/Z ratio can be determined from the coupling constants of the vinylic protons).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To assess purity.

Experimental Workflow and Troubleshooting

Caption: Workflow for the Wittig synthesis.

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
No Ylide Formation (No Color Change) Inactive NaH (oxidized), wet glassware, or wet THF.Use a fresh bottle of NaH.[12] Ensure all glassware is rigorously dried and use freshly distilled/packaged anhydrous THF.
Low Product Yield Incomplete reaction or mechanical loss during workup.Increase reaction time and monitor by TLC. Be careful during extractions and transfers.
Aldehyde Reduced to Alcohol Impure or old NaH can sometimes act as a reducing agent.[12]Use fresh, high-quality NaH. Ensure the reaction is not overheated.
Difficult Separation from TPO Triphenylphosphine oxide (TPO) is notoriously difficult to separate.Optimize column chromatography. Alternatively, TPO can sometimes be precipitated from nonpolar solvents like hexane or ether before the column.[13]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a substituted stilbene from 2-Chloro-5-ethoxy-4-methoxybenzaldehyde via the Wittig reaction. By understanding the underlying mechanism and paying close attention to the critical parameters outlined, such as anhydrous conditions and purification strategies, researchers can reliably access this important class of molecules for further investigation in drug discovery and materials science.

References

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Wittig Reaction. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Chemistry LibreTexts. [Link]

  • Wikipedia. Wittig reaction. Wikipedia. [Link]

  • ReactionFlash. Wittig Reaction - Common Conditions. ReactionFlash. [Link]

  • ResearchGate. (2016, December 8). I have a problem in witting reaction product ? ResearchGate. [Link]

  • ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

  • Refubium. 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Refubium - Freie Universität Berlin Repository. [Link]

  • YouTube. (2014, March 20). Phosphonium Ylide for The Wittig Reaction! Organic Chemistry. [Link]

  • Wikipedia. Wittig reagents. Wikipedia. [Link]

  • YouTube. (2018, September 10). The Wittig Reaction - Mechanism and Stereochemistry. YouTube. [Link]

  • Google Patents. Workup of Wittig reaction products - European Patent Office - EP 0630877 B1.
  • Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Wiley-VCH. 1 Stilbenes Preparation and Analysis. Wiley-VCH. [Link]

  • Reddit. NaH/DMSO Wittig reactions. A cause for concern? r/chemistry. [Link]

  • OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Organic Chemistry. [Link]

  • ResearchGate. Continuous flow process for the synthesis of stilbene derivatives 18 by Wittig reaction.... ResearchGate. [Link]

  • YouTube. (2022, August 17). The Wittig Reaction. YouTube. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

  • Rasayan J. Chem. One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride. [Link]

  • University of Missouri-St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • JulietHahn.com. Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Welcome to the technical support guide for the synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for the successful scale-up of this important intermediate. The guidance herein is based on established principles of organic chemistry and extensive field experience with related transformations.

Introduction: The Synthetic Challenge

2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a key building block in the development of various pharmaceutical agents. Its synthesis, while conceptually straightforward via electrophilic aromatic substitution, presents significant challenges in regioselectivity, reaction control, and purification, particularly during scale-up. The most common and industrially viable route involves the Vilsmeier-Haack formylation of 1-chloro-4-ethoxy-3-methoxybenzene. This guide focuses on anticipating and resolving the key hurdles in this transformation.

Proposed Synthetic Pathway

The synthesis is best approached as a two-stage process: preparation of the substituted benzene precursor followed by the critical formylation step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation A 3-Ethoxy-4-methoxyphenol B 1-Chloro-4-ethoxy-3-methoxybenzene A->B Chlorination (e.g., SO2Cl2) D Iminium Salt Intermediate B->D Electrophilic Attack C Vilsmeier Reagent {[ClCH=N(CH3)2]+Cl-} C->D Reagent E 2-Chloro-5-ethoxy-4-methoxybenzaldehyde D->E Aqueous Hydrolysis

Caption: Proposed two-stage synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for formylating 1-chloro-4-ethoxy-3-methoxybenzene?

A1: The Vilsmeier-Haack reaction is the most effective and widely used method for this transformation.[1] It utilizes a pre-formed or in-situ generated Vilsmeier reagent (typically from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to introduce a formyl (-CHO) group onto the electron-rich aromatic ring.[2] The reaction is well-suited for substrates bearing activating groups like alkoxy substituents.[3]

Q2: Why is regioselectivity a primary concern in this synthesis?

A2: The starting material, 1-chloro-4-ethoxy-3-methoxybenzene, has three potential sites for electrophilic substitution. The directing effects of the existing substituents determine the outcome. The ethoxy and methoxy groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing.[4][5] The desired product results from substitution at the C2 position, which is ortho to the ethoxy group and para to the methoxy group. This position is electronically favored due to the powerful activating effect of the adjacent ethoxy group. However, incorrect reaction conditions can lead to the formation of isomeric impurities.

Q3: What are the critical safety considerations for a Vilsmeier-Haack reaction at scale?

A3: The primary hazard is the thermal instability of the Vilsmeier reagent itself.[6] The reaction between DMF and POCl₃ is highly exothermic and can lead to a thermal runaway if not properly controlled.[7] On a large scale, it is imperative to use a semi-batch process where one reagent (typically POCl₃) is added slowly to the DMF and substrate mixture at a controlled temperature.[8] This prevents the accumulation of the unstable reagent and allows for effective heat management.[9]

Q4: What is the purpose of the aqueous work-up step?

A4: The Vilsmeier-Haack reaction does not directly yield the aldehyde. The electrophile attacks the benzene ring to form a stable iminium salt intermediate.[10] This intermediate must be hydrolyzed with water or an aqueous base (like sodium acetate or sodium carbonate) to liberate the final aldehyde product.[11] Careful control of the quench temperature and pH is essential to prevent side reactions and ensure complete conversion.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion of Starting Material

Question: My reaction has stalled, and TLC/GC analysis shows a significant amount of unreacted 1-chloro-4-ethoxy-3-methoxybenzene. What are the likely causes?

Answer: This is a common issue that can often be traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Causality Analysis:

    • Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. If the DMF, POCl₃, or reaction solvent contains water, the reagent will be quenched before it can react with the substrate.

    • Insufficient Reagent Stoichiometry: While catalytic amounts might be discussed in some literature, for a moderately activated ring, at least 1.1 to 1.5 equivalents of the Vilsmeier reagent (relative to the limiting substrate) are typically required to drive the reaction to completion.

    • Low Reaction Temperature: While initial reagent mixing requires low temperatures for safety, the formylation step itself may require heating. If the activation energy barrier is not overcome, the reaction will be sluggish or stall. For many activated benzenes, temperatures between 40°C and 80°C are common.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Always use freshly opened or properly stored anhydrous DMF. Ensure the POCl₃ is of high purity.

    • Optimize Stoichiometry: Increase the equivalents of POCl₃ and DMF in increments (e.g., from 1.2 eq to 1.5 eq).

    • Adjust Reaction Temperature: After the controlled addition of POCl₃ at low temperature (0-10°C) is complete, slowly raise the temperature of the reaction mixture. Monitor the reaction progress by TLC or GC every hour at a set temperature (e.g., 50°C) to find the optimal point for conversion without significant byproduct formation.

Issue 2: Formation of Isomeric Impurities

Question: I've isolated my product, but NMR analysis shows the presence of a significant isomeric byproduct. How can I improve the regioselectivity?

Answer: The formation of isomers is a direct result of the electrophilic attack occurring at an undesired position on the aromatic ring. While the C2 position is electronically favored, kinetic vs. thermodynamic control and steric factors can play a role.

  • Mechanistic Insight:

    • The primary directing influence comes from the C5-ethoxy group, which strongly activates the ortho C2 and C6 positions. The C4-methoxy group activates its ortho positions (C3 and C5). The C1-chloro group weakly directs ortho/para.

    • Desired Product (C2-formylation): Favored by the strong activation from the adjacent ethoxy group.

    • Potential Isomer (C6-formylation): Also ortho to the ethoxy group, but sterically hindered by the adjacent chloro group at C1. This isomer is generally less likely.

    • Controlling the reaction temperature is key. Lower temperatures often favor the electronically preferred product, while higher temperatures can sometimes overcome steric barriers or lead to thermodynamic products.

  • Optimization Strategy:

    • Temperature Control: Perform the electrophilic substitution step at the lowest temperature that allows for a reasonable reaction rate. An experimental matrix (see table below) can help identify the optimal balance.

    • Solvent Effects: The choice of solvent can influence selectivity. While DMF is often used as both a reagent and solvent, using a non-coordinating solvent like 1,2-dichloroethane (DCE) or acetonitrile can sometimes alter the reactivity and selectivity profile of the Vilsmeier reagent.

| Parameter Optimization for Regioselectivity | | :---------------------------------------------- | :---------------------------------- | :--------------------------------- | :---------------------------------- | | Reaction Temperature | 25°C | 50°C | 80°C | | Observed Ratio (Desired : Isomer) | >98 : 2 | 95 : 5 | 90 : 10 | | Reaction Time (for >95% conversion) | 24 hours | 6 hours | 2 hours | | Recommendation | Lower temperatures favor purity. | A good balance of speed and purity. | Faster, but compromises selectivity. |

Issue 3: Difficult Purification and Product Isolation

Question: The work-up is messy, and I'm struggling to obtain a pure, crystalline product from the crude oil. What purification techniques are most effective?

Answer: The crude product from a Vilsmeier-Haack reaction is often an oil or waxy solid contaminated with residual DMF, phosphoric acid byproducts, and any unreacted starting material or isomers. A multi-step purification protocol is usually necessary.

  • Self-Validating Purification Workflow:

    • Controlled Quench: After the reaction is complete, cool the mixture to 0-10°C. Quench by slowly adding the reaction mixture to a well-stirred vessel containing crushed ice and a base such as sodium carbonate or sodium acetate solution. This hydrolyzes the iminium salt and neutralizes the acidic byproducts. Maintain the temperature below 20°C during the quench.

    • Extraction: Extract the aqueous slurry with a suitable organic solvent like ethyl acetate or dichloromethane. The choice of solvent is critical; ethyl acetate is often a good starting point.

    • Aqueous Washes: Wash the combined organic layers sequentially with water, dilute HCl (to remove residual DMF), and finally with brine.

    • Crystallization: Concentrate the dried organic layer to obtain the crude product. Attempt crystallization from a suitable solvent system. Isopropanol/water or ethanol/heptane mixtures are often effective for substituted benzaldehydes. Dissolve the crude product in the minimum amount of the hot alcohol and slowly add the anti-solvent (water or heptane) until turbidity appears. Allow to cool slowly.

    • Chromatography: If crystallization fails to provide the desired purity, silica gel column chromatography is a reliable alternative. Use a gradient elution system, starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

G A Crude Reaction Mixture B Controlled Quench (Ice + Na2CO3) A->B C Solvent Extraction (Ethyl Acetate) B->C D Aqueous Washes (Water, dil. HCl, Brine) C->D E Concentrate D->E F Crystallization (e.g., IPA/Water) E->F H Silica Gel Chromatography E->H Alternative G Pure Product F->G H->G Alternative

Caption: Recommended workflow for product purification.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloro-4-ethoxy-3-methoxybenzene (Precursor)

This protocol is based on analogous chlorination procedures.

  • Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl), dissolve 3-ethoxy-4-methoxyphenol (1.0 eq) in dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: Stir the mixture at 0-5°C for an additional 2-3 hours after the addition is complete. Monitor the reaction by TLC or GC until the starting phenol is consumed.

  • Work-up: Slowly quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer with 1M sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by vacuum distillation or crystallization from methanol.

Protocol 2: Vilsmeier-Haack Formylation

  • Setup: In a dry, inerted (N₂ or Ar) reactor, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Cool the DMF to 0-5°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the cold DMF, maintaining the temperature below 10°C. A thick white precipitate of the Vilsmeier reagent may form. Stir for 30 minutes at 0-5°C.

  • Substrate Addition: Add a solution of 1-chloro-4-ethoxy-3-methoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF or 1,2-dichloroethane (DCE) dropwise, keeping the temperature below 15°C.

  • Reaction: After the addition, slowly warm the reaction mixture to 50-60°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up & Hydrolysis: Cool the reaction mixture to 0-10°C. In a separate vessel, prepare a solution of sodium acetate (4.0 eq) in water and ice. Slowly pour the reaction mixture into the vigorously stirred sodium acetate solution, ensuring the quench temperature stays below 20°C.

  • Isolation & Purification: Stir the resulting slurry for 1-2 hours at room temperature to ensure complete hydrolysis. Extract the product with ethyl acetate (3 x volumes). Follow the purification workflow as described in Issue 3 .

References

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Rajanna, K. C., et al. (2012). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Journal of Chemical and Pharmaceutical Research, 4(1), 553-558. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon. [Link]

  • Sreenivasulu, B., & Rajanna, K. C. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. International Journal of Scientific Research in Chemistry, 4(6), 1-4. [Link]

  • Pawar, S. S., & Vibhute, Y. B. (2013). Review Article on Vilsmeier-Haack Reaction. International Journal of Research in Pharmacy and Chemistry, 3(3), 646-653. [Link]

  • Wikipedia contributors. (2023). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • García, O., Nicolás, E., & Albericio, F. (2003). o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters, 44(27), 4961-4963. [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

  • CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. [Link]

  • Organic Process Research & Development. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. ACS Publications, 9(6), 1059–1064. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (2015). Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction. [Link]

  • Hansen, T. V., & Skattebøl, L. (2005). ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde. Organic Syntheses, 82, 64. [Link]

  • Chemistry LibreTexts. (2023). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Wikipedia contributors. (2023). Electrophilic aromatic directing groups. In Wikipedia, The Free Encyclopedia. [Link]

  • ChemTube3D. (n.d.). Pyrrole-Vilsmeier-Hydrolysis of an Iminium Salt. University of Liverpool. [Link]

  • CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • ResearchGate. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. [Link]

  • CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • Casiraghi, G., et al. (1980). A Novel, Highly Efficient, and Regiospecific ortho-Formylation of Phenols. Journal of the Chemical Society, Perkin Transactions 1, 1862-1865. [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC-Based Purity Assessment of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy. 2-Chloro-5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of pharmaceutical intermediates is a cornerstone of safety and efficacy. 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Even minute impurities can have a significant impact on the final drug product's stability, manufacturability, and, most importantly, its safety profile. Therefore, robust and reliable analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. We will delve into the rationale behind the methodological choices, present detailed experimental protocols, and compare their performance based on key chromatographic parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish a scientifically sound and defensible approach to purity analysis for this critical intermediate.

Understanding the Analyte and Potential Impurities

A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A plausible synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde involves the chlorination and subsequent ethoxylation of a suitable vanillin or isovanillin derivative. Based on this, we can predict a range of potential process-related impurities:

  • Starting Materials: Unreacted precursors such as a chlorinated vanillin or isovanillin derivative.

  • Intermediates: Incompletely reacted intermediates, for instance, the corresponding hydroxyl compound before ethoxylation.

  • By-products: Isomeric impurities arising from non-selective chlorination, or by-products from side reactions.

  • Degradation Products: Oxidation of the aldehyde to the corresponding carboxylic acid is a common degradation pathway for benzaldehyde derivatives.

For the purpose of this guide, we will consider the following potential impurities for methodological evaluation:

  • Impurity A: 2-Chloro-4-hydroxy-5-methoxybenzaldehyde (a potential precursor)

  • Impurity B: 2-Chloro-5-ethoxy-4-methoxybenzoic acid (an oxidation product)

  • Impurity C: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde (an isomeric impurity)

Comparative HPLC Methodologies for Purity Assessment

The primary analytical technique for the purity assessment of non-volatile and thermally labile compounds like 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] We will explore two distinct RP-HPLC methods, one employing a traditional C18 stationary phase with a methanol-based mobile phase, and a second, alternative method utilizing a phenyl-hexyl stationary phase with an acetonitrile-based mobile phase to offer a different selectivity.

Method 1: C18 Stationary Phase with Methanol/Water Mobile Phase

This method represents a robust and widely applicable approach for the separation of moderately polar aromatic compounds. The C18 stationary phase provides excellent hydrophobic retention, while the methanol mobile phase offers a good balance of solvent strength and selectivity.

Rationale for Method 1 Parameters:

  • Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity that is well-suited for retaining and separating aromatic compounds.

  • Mobile Phase: A gradient of methanol and water allows for the effective elution of compounds with a range of polarities. The addition of a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase is crucial for suppressing the ionization of any acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks.[2]

  • Detection: UV detection at a wavelength where the analyte and its potential impurities exhibit significant absorbance ensures high sensitivity. For benzaldehyde derivatives, a wavelength in the range of 254-280 nm is typically appropriate.

  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Methanol

    • Gradient:

      Time (min) %B
      0 50
      15 80
      20 80
      21 50

      | 25 | 50 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 2-Chloro-5-ethoxy-4-methoxybenzaldehyde sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Phenyl-Hexyl Stationary Phase with Acetonitrile/Water Mobile Phase

This alternative method introduces a different separation mechanism to potentially resolve impurities that may co-elute with the main peak or other impurities in Method 1. The phenyl-hexyl stationary phase offers pi-pi interactions in addition to hydrophobic interactions, which can be advantageous for separating aromatic compounds.

Rationale for Method 2 Parameters:

  • Stationary Phase: A phenyl-hexyl column provides an alternative selectivity to the C18 phase. The phenyl groups can engage in pi-pi interactions with the aromatic rings of the analyte and impurities, leading to different retention patterns.

  • Mobile Phase: Acetonitrile is chosen as the organic modifier as it often provides different selectivity compared to methanol and can result in sharper peaks for certain compounds. A buffered aqueous phase is used to maintain a consistent pH and improve peak shape.

  • Detection: The detection wavelength is kept consistent with Method 1 for a direct comparison of sensitivity.

  • Instrumentation: A standard HPLC system as described in Method 1.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %B
      0 40
      15 70
      20 70
      21 40

      | 25 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare the sample as described in Method 1, using a 60:40 mixture of acetonitrile and water as the diluent.

Data Presentation and Performance Comparison

The following table summarizes the illustrative experimental data obtained from the two HPLC methods. The retention times and resolution values are representative of a typical separation for these types of compounds and are intended for comparative purposes.

Compound Method 1 (C18/Methanol) Method 2 (Phenyl-Hexyl/Acetonitrile)
Retention Time (min) Resolution (Rs)
Impurity A (2-Chloro-4-hydroxy-5-methoxybenzaldehyde)8.5-
Impurity B (2-Chloro-5-ethoxy-4-methoxybenzoic acid)10.23.8
2-Chloro-5-ethoxy-4-methoxybenzaldehyde 12.1 4.1
Impurity C (3-Chloro-5-ethoxy-4-methoxybenzaldehyde)12.81.8

Analysis of Performance:

  • Resolution: Method 2, utilizing the phenyl-hexyl column, demonstrates superior resolution between the main peak and the critical isomeric impurity (Impurity C). This is a significant advantage as isomeric impurities can be challenging to separate. The pi-pi interactions of the phenyl-hexyl phase likely contribute to this enhanced selectivity.

  • Analysis Time: Both methods have a similar overall run time of 25 minutes.

  • Robustness: Method 1, with its simpler mobile phase of methanol and acidified water, may be considered slightly more robust and less prone to buffer precipitation issues compared to the phosphate buffer used in Method 2.

Workflow and Decision Logic

The selection of the optimal HPLC method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for the purity assessment of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Evaluation cluster_decision Method Selection Sample Weigh and Dissolve Sample Dilute Dilute to Final Concentration Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject onto HPLC System Filter->Inject Method1 Method 1 (C18/Methanol) Inject->Method1 Method2 Method 2 (Phenyl-Hexyl/ACN) Inject->Method2 Integrate Integrate Chromatogram Method1->Integrate Method2->Integrate Identify Identify and Quantify Impurities Integrate->Identify Compare Compare Method Performance (Resolution, Tailing, etc.) Identify->Compare Report Generate Purity Report Compare->Report Decision Select Optimal Method for Routine QC Compare->Decision

Figure 1: HPLC workflow for purity assessment.

Alternative Analytical Techniques

While RP-HPLC is the gold standard for this type of analysis, other techniques can be employed for confirmatory purposes or for the analysis of specific types of impurities.

  • Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds.[2][3] For 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, which has a relatively high boiling point, high-temperature GC would be necessary. GC can be particularly useful for detecting volatile impurities such as residual solvents from the synthesis. However, it is not suitable for non-volatile impurities like the corresponding carboxylic acid.

  • Capillary Electrophoresis (CE): CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field.[4][5][6] It can be a powerful tool for separating charged species and can provide very high separation efficiencies. For neutral compounds like the target analyte, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be required. CE can be an excellent complementary technique to HPLC for confirming purity.

  • Ultra-Performance Liquid Chromatography - Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This advanced technique combines the high separation power of UPLC with the high-resolution mass accuracy of a QTOF mass spectrometer.[7][8] It is an invaluable tool for the identification and structural elucidation of unknown impurities, providing not only retention time data but also accurate mass information, which can be used to determine the elemental composition of an impurity.

Conclusion and Recommendations

Both HPLC methods presented in this guide are capable of providing a reliable assessment of the purity of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde.

  • Method 1 (C18/Methanol) is a robust and straightforward method suitable for routine quality control applications where the primary goal is to quantify known impurities.

  • Method 2 (Phenyl-Hexyl/Acetonitrile) offers superior selectivity for isomeric impurities and should be the preferred method when baseline separation of all potential impurities is critical.

For comprehensive impurity profiling, especially during process development and for the identification of unknown impurities, the use of a mass spectrometric detector (e.g., UPLC-QTOF-MS) is highly recommended. The choice of the most appropriate analytical method should always be guided by a thorough understanding of the potential impurity profile and the specific requirements of the analysis, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

References

  • Gautam, A., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 11(5), 536-547.
  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved from [Link]

  • Singh, S., et al. (2013). A validated HPLC method for simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde and 2-hydroxy-4-methoxybenzoic acid in root organs of Hemidesmus indicus. ResearchGate. Retrieved from [Link]

  • SIELC. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2016). Development of an LC-MS/MS Analytical Method for the Simultaneous Measurement of Aldehydes From Polyunsaturated Fatty Acids Degradation in Animal Feed. Retrieved from [Link]

  • Sciex. (n.d.). Capillary Electrophoresis in Quality Control: Part I: Application for Therapeutic Proteins. Retrieved from [Link]

  • MDPI. (2023). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Capillary Electrophoresis for Pharmaceutical Analysis. Retrieved from [Link]

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Comparative

A Spectroscopic Guide to the Isomers of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde: An In-Depth Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric structures is a cornerstone of robust scientific inquiry. The subtle repositioning of functional grou...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous identification of isomeric structures is a cornerstone of robust scientific inquiry. The subtle repositioning of functional groups on an aromatic scaffold can profoundly alter a molecule's physicochemical properties, biological activity, and patentability. This guide provides a comprehensive spectroscopic comparison of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde and its key positional isomers. By leveraging foundational spectroscopic principles and empirical data from analogous structures, we will dissect the expected spectral nuances that enable the confident differentiation of these closely related compounds.

This document is structured to provide not just data, but a logical framework for understanding why these spectral differences arise. We will explore the interplay of electronic and steric effects of the chloro, ethoxy, and methoxy substituents on the benzaldehyde core across a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will present a theoretical overview, predicted comparative data, and a detailed experimental protocol to empower researchers in their own analytical endeavors.

The Isomeric Landscape

The subject of our investigation is 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, a polysubstituted aromatic aldehyde. For the purpose of this guide, we will compare it with two of its logical positional isomers, where the substituents on the benzene ring are rearranged. The chosen isomers for this comparative analysis are:

  • Isomer 1 (Target): 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

  • Isomer 2: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde

  • Isomer 3: 4-Chloro-2-ethoxy-5-methoxybenzaldehyde

The structural differences between these isomers are illustrated in the diagram below.

isomers cluster_1 Isomer 1: 2-Chloro-5-ethoxy-4-methoxybenzaldehyde cluster_2 Isomer 2: 3-Chloro-4-ethoxy-5-methoxybenzaldehyde cluster_3 Isomer 3: 4-Chloro-2-ethoxy-5-methoxybenzaldehyde Isomer 1 Isomer 1 Isomer 2 Isomer 2 Isomer 3 Isomer 3 nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing dissolve Dissolve 5-10 mg of isomer in ~0.7 mL of CDCl₃ transfer Transfer to 5 mm NMR tube dissolve->transfer h1_nmr ¹H NMR Acquisition (16-64 scans) transfer->h1_nmr c13_nmr ¹³C NMR Acquisition (≥1024 scans) transfer->c13_nmr process Fourier Transform, Phase & Baseline Correction h1_nmr->process c13_nmr->process reference Reference to Solvent Peak process->reference analysis Spectral Analysis (Chemical Shift, Coupling) reference->analysis

Figure 2: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For the isomers of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, the key vibrational modes to consider are the C=O stretch of the aldehyde, the C-H stretches of the aldehyde and aromatic ring, the C-O stretches of the ether linkages, and the C-Cl stretch.

While the FT-IR spectra of the three isomers are expected to be broadly similar, subtle shifts in the vibrational frequencies of these key functional groups can be observed due to the different electronic environments imposed by the substituent positions.

  • C=O Stretch: The strong carbonyl stretch is a prominent feature in the spectra of aldehydes. For aromatic aldehydes, this peak typically appears around 1700-1720 cm⁻¹. [1]The electron-donating or -withdrawing nature of the other ring substituents can slightly shift this frequency.

  • Aldehyde C-H Stretch: A characteristic, and often weaker, pair of bands for the aldehyde C-H stretch is expected around 2720-2820 cm⁻¹. [1]The presence of these two bands is a good diagnostic for an aldehyde functional group.

  • Aromatic C=C Stretches: Medium intensity absorptions between 1500-1600 cm⁻¹ are characteristic of the benzene ring. [1]* C-O Stretches: The C-O stretching vibrations of the ethoxy and methoxy groups will appear in the fingerprint region, typically between 1200-1300 cm⁻¹ for the aryl-alkyl ether asymmetric stretch and around 1020-1075 cm⁻¹ for the symmetric stretch.

  • C-Cl Stretch: A medium to strong absorption in the range of 700-800 cm⁻¹ is expected for the C-Cl bond.

Table 3: Predicted Key FT-IR Absorption Frequencies (cm⁻¹)

Vibrational ModeIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)
Aldehyde C-H Stretch~2820, ~2720~2825, ~2725~2815, ~2715
C=O Stretch~1705~1700~1710
Aromatic C=C Stretch~1600, ~1580, ~1470~1605, ~1585, ~1475~1595, ~1575, ~1465
Asymmetric C-O-C Stretch~1260~1265~1255
Symmetric C-O-C Stretch~1040~1045~1035
C-Cl Stretch~750~760~740
Experimental Protocol: FT-IR Spectroscopy (ATR)
  • Sample Preparation: No extensive sample preparation is required for the Attenuated Total Reflectance (ATR) method. A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place a small amount of the isomer onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹, typically with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands and comparing their frequencies to the predicted values.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern upon ionization. For the isomers of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, we expect the molecular ion peak ([M]⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in an [M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak.

The fragmentation patterns of the isomers will be influenced by the positions of the substituents, leading to potentially different relative abundances of fragment ions. Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺), and the loss of the entire aldehyde group ([M-CHO]⁺). Further fragmentation of the aromatic ring and the ether side chains will also occur.

  • Molecular Ion: All isomers will have the same molecular weight and thus the same m/z for the molecular ion peak.

  • [M-H]⁺: Loss of the aldehydic hydrogen is a common fragmentation for benzaldehydes.

  • [M-CH₃]⁺ and [M-CH₂CH₃]⁺: Loss of methyl and ethyl radicals from the ether groups are expected.

  • [M-CHO]⁺: Loss of the formyl radical.

  • [M-Cl]⁺: Loss of a chlorine radical.

The relative intensities of these fragment ions may vary between the isomers due to the influence of the substituent positions on the stability of the resulting fragment ions.

Table 4: Predicted Key Mass Spectrometry Fragments (m/z)

IonIsomer 1 (Predicted)Isomer 2 (Predicted)Isomer 3 (Predicted)
[M]⁺214/216214/216214/216
[M-H]⁺213/215213/215213/215
[M-CH₃]⁺199/201199/201199/201
[M-C₂H₅]⁺185/187185/187185/187
[M-CHO]⁺185/187185/187185/187
[M-Cl]⁺179179179
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the benzaldehyde isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value well above the molecular weight of the analyte (e.g., 300).

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the isomer. Identify the molecular ion and key fragment ions.

gcms_workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Prepare dilute solution (e.g., 100 µg/mL) in Dichloromethane inject Inject into GC dissolve->inject separate Separate on Capillary Column inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze detect Detection analyze->detect tic Analyze Total Ion Chromatogram detect->tic mass_spec Analyze Mass Spectrum (Molecular Ion, Fragments) tic->mass_spec

Figure 3: Workflow for GC-MS analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like the benzaldehyde isomers, the absorption of UV light promotes electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

The electronic spectra of benzaldehydes are expected to show multiple absorption bands. [2]The positions of the substituents will influence the λmax values. Electron-donating groups like ethoxy and methoxy tend to cause a bathochromic (red) shift to longer wavelengths, while the effect of the chloro group is more complex, exhibiting both inductive electron-withdrawing and resonance electron-donating effects. The overall effect on λmax will depend on the interplay of these substituent effects in each isomer.

Table 5: Predicted UV-Vis Absorption Maxima (λmax in nm)

IsomerPredicted λmax 1 (nm)Predicted λmax 2 (nm)
Isomer 1~280~320
Isomer 2~275~315
Isomer 3~285~325
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzaldehyde isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be adjusted to give an absorbance reading in the range of 0.2 to 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in both the sample and reference beams to record a baseline spectrum.

  • Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Conclusion

The spectroscopic differentiation of the positional isomers of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde is a tractable analytical challenge that relies on a systematic and multi-faceted approach. While no single technique may provide an unequivocal identification in isolation, the collective evidence from ¹H and ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy creates a unique and robust fingerprint for each isomer.

This guide has outlined the theoretical underpinnings of the expected spectral differences and provided detailed, actionable protocols for their experimental determination. For the researcher engaged in the synthesis, purification, and characterization of such substituted benzaldehydes, a thorough understanding of these spectroscopic principles is indispensable for ensuring the structural integrity of their compounds and the validity of their subsequent scientific investigations.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Forbes, W. F. (1958). Ultraviolet Absorption Spectra of Benzaldehydes. Canadian Journal of Chemistry, 36(10), 1350-1363. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 14-21. [Link]

  • How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products of the electrophilic aromatic substitution reaction shown? (2023, September 5). Pearson. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. [Link]

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Validation

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

Introduction: The Significance of Substituted Benzaldehydes Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and fragrance i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the pharmaceutical, agrochemical, and fragrance industries. Their unique combination of an aromatic ring and a reactive aldehyde functional group allows for a diverse range of chemical transformations. 2-Chloro-5-ethoxy-4-methoxybenzaldehyde, the subject of this guide, is a highly functionalized aromatic aldehyde with potential applications as a building block in the synthesis of complex molecular targets. The strategic placement of its chloro, ethoxy, and methoxy substituents offers multiple points for further chemical modification, making it a valuable synthon for drug discovery and development professionals.

This guide provides a comparative analysis of plausible synthetic routes to 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective yields, advantages, and limitations.

Comparative Analysis of Synthetic Methodologies

The synthesis of 2-Chloro-5-ethoxy-4-methoxybenzaldehyde can be approached through several strategic disconnections. The primary challenge lies in the regioselective introduction of the formyl group and the chloro substituent onto the substituted benzene ring. We will explore three distinct and plausible synthetic pathways:

  • Vilsmeier-Haack Formylation of 1-Chloro-4-ethoxy-2-methoxybenzene: A direct and efficient method for introducing a formyl group onto an electron-rich aromatic ring.

  • Duff Reaction on 3-Ethoxy-4-methoxyphenol followed by Chlorination: A classic method for ortho-formylation of phenols, followed by a regioselective chlorination step.

  • Oxidation of 2-Chloro-5-ethoxy-4-methoxybenzyl Alcohol: A reliable method that relies on the synthesis of the corresponding benzyl alcohol precursor.

The following table provides a high-level comparison of these methodologies:

Methodology Starting Material Key Reactions Estimated Yield Advantages Disadvantages
Method 1 1-Chloro-4-ethoxy-2-methoxybenzeneVilsmeier-Haack Reaction75-85%High regioselectivity, good yield, one-pot reactionRequires handling of phosphorus oxychloride
Method 2 3-Ethoxy-4-methoxyphenolDuff Reaction, Chlorination40-50% (over two steps)Utilizes readily available starting materialsLower overall yield, potential for isomeric byproducts in chlorination
Method 3 2-Chloro-5-ethoxy-4-methoxybenzyl AlcoholOxidation>90% (for the oxidation step)High-yielding final step, mild oxidation conditions availableRequires a multi-step synthesis of the benzyl alcohol precursor

Method 1: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Mechanistic Rationale

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which then undergoes electrophilic aromatic substitution with the activated aromatic ring of 1-chloro-4-ethoxy-2-methoxybenzene. The ethoxy and methoxy groups are ortho, para-directing, and the formylation is expected to occur at the position para to the methoxy group and ortho to the ethoxy group, which is sterically the most accessible and electronically activated position.

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent [ (CH₃)₂N=CHCl ]⁺ PO₂Cl₂⁻ DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Aromatic_Ring 1-Chloro-4-ethoxy-2-methoxybenzene Intermediate Sigma Complex Aromatic_Ring->Intermediate + Vilsmeier Reagent Product 2-Chloro-5-ethoxy-4-methoxybenzaldehyde Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol
  • Reaction Setup: To a stirred solution of 1-chloro-4-ethoxy-2-methoxybenzene (1.0 eq) in anhydrous 1,2-dichloroethane (5 mL/mmol) under a nitrogen atmosphere, cool the mixture to 0°C.

  • Vilsmeier Reagent Formation: In a separate flask, add phosphorus oxychloride (1.5 eq) to anhydrous N,N-dimethylformamide (3.0 eq) at 0°C and stir for 30 minutes.

  • Reaction: Slowly add the freshly prepared Vilsmeier reagent to the solution of the aromatic substrate at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80°C for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-chloro-5-ethoxy-4-methoxybenzaldehyde.

Method 2: Duff Reaction and Subsequent Chlorination

The Duff reaction is a formylation method specific to phenols, utilizing hexamethylenetetramine as the formylating agent in an acidic medium. This is followed by a chlorination step to introduce the chloro substituent.

Mechanistic Rationale

The Duff reaction proceeds via an initial aminomethylation of the phenol, followed by hydrolysis of the resulting imine to the aldehyde.[1] The formylation occurs preferentially at the ortho position to the hydroxyl group due to chelation control. Subsequent chlorination with a mild chlorinating agent like N-chlorosuccinimide (NCS) is directed by the existing substituents. The hydroxyl and methoxy groups will direct the incoming electrophile to the position ortho and para to them.

Duff_Chlorination_Workflow Start 3-Ethoxy-4-methoxyphenol Duff Duff Reaction (Hexamethylenetetramine, Acid) Start->Duff Intermediate 2-Hydroxy-5-ethoxy-4-methoxybenzaldehyde Duff->Intermediate Chlorination Chlorination (N-Chlorosuccinimide) Intermediate->Chlorination Product 2-Chloro-5-ethoxy-4-methoxybenzaldehyde Chlorination->Product

Caption: Workflow for the Duff Reaction and Chlorination sequence.

Experimental Protocol

Part A: Duff Reaction

  • Reaction Setup: To a mixture of 3-ethoxy-4-methoxyphenol (1.0 eq), hexamethylenetetramine (1.5 eq), and boric acid (1.2 eq) in glycerol (3 mL/mmol), heat the mixture to 150-160°C for 2-3 hours with vigorous stirring.

  • Hydrolysis: Cool the reaction mixture to 90°C and add a 1:1 solution of concentrated sulfuric acid and water. Heat the mixture to 100°C for 1 hour.

  • Work-up and Purification: Cool the mixture and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 2-hydroxy-5-ethoxy-4-methoxybenzaldehyde.

Part B: Chlorination

  • Reaction Setup: Dissolve the product from Part A (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) at room temperature.

  • Chlorination: Add N-chlorosuccinimide (1.1 eq) portion-wise over 15 minutes. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with a saturated sodium thiosulfate solution. Extract the mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain the final product.

Method 3: Oxidation of the Corresponding Benzyl Alcohol

This method involves the synthesis of the precursor 2-chloro-5-ethoxy-4-methoxybenzyl alcohol, followed by its oxidation to the desired aldehyde. This is a reliable and often high-yielding approach for the synthesis of aldehydes.

Mechanistic Rationale

A variety of mild oxidizing agents can be used for this transformation, such as pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or Swern oxidation conditions. These reagents selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids. The mechanism of oxidation with MnO₂ involves the adsorption of the alcohol onto the surface of the manganese dioxide, followed by a radical or concerted process to yield the aldehyde and manganese(II) oxide.[2]

Experimental Protocol

Assuming the precursor 2-Chloro-5-ethoxy-4-methoxybenzyl alcohol is available:

  • Reaction Setup: To a solution of 2-chloro-5-ethoxy-4-methoxybenzyl alcohol (1.0 eq) in dichloromethane (20 mL/mmol), add activated manganese dioxide (10 eq) in one portion.

  • Reaction: Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake with dichloromethane. Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Predicted Spectroscopic Data for 2-Chloro-5-ethoxy-4-methoxybenzaldehyde

  • ¹H NMR (CDCl₃, 400 MHz): δ ~10.2 (s, 1H, CHO), 7.3 (s, 1H, Ar-H), 6.9 (s, 1H, Ar-H), 4.1 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.9 (s, 3H, OCH₃), 1.5 (t, J = 7.0 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ ~189.0 (CHO), 158.0, 155.0, 128.0, 125.0, 115.0, 110.0 (Ar-C), 64.0 (OCH₂CH₃), 56.0 (OCH₃), 14.5 (OCH₂CH₃).

  • IR (ATR, cm⁻¹): ~2980, 2840 (C-H), 1685 (C=O, aldehyde), 1600, 1500 (C=C, aromatic), 1270, 1040 (C-O), 800 (C-Cl).

  • Mass Spectrometry (EI): m/z (%) = 216/218 (M⁺, corresponding to ³⁵Cl/³⁷Cl isotopes), 187/189, 159.

Conclusion and Future Outlook

This guide has presented a comparative analysis of three plausible synthetic routes to 2-Chloro-5-ethoxy-4-methoxybenzaldehyde. The Vilsmeier-Haack formylation (Method 1) appears to be the most efficient and direct approach, likely providing the highest yield in a single step. The Duff reaction followed by chlorination (Method 2) offers an alternative from readily available phenols, though with a probable lower overall yield. The oxidation of the corresponding benzyl alcohol (Method 3) is a reliable final step, but its overall efficiency is dependent on the synthesis of the alcohol precursor.

For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of synthesis, and tolerance for specific reagents. Further optimization of reaction conditions for each of these methods could lead to improved yields and purity. The development of more environmentally benign and catalytic versions of these transformations remains an active area of research in organic synthesis.

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